(Rac)-Clopidogrel carboxylic acid-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H14ClNO2S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
DCASRSISIKYPDD-UJCPGTITSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@@H](C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |
Kanonische SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of (Rac)-Clopidogrel carboxylic acid-d4
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for (Rac)-Clopidogrel carboxylic acid-d4. The information is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled internal standard.
Core Chemical and Physical Properties
This compound is the deuterated form of the main, inactive metabolite of Clopidogrel, an antiplatelet medication. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Clopidogrel carboxylic acid in biological matrices.
| Property | Value |
| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid[1] |
| Synonyms | (Rac)-CLPM-d4, (Rac)-SR 26334-d4 |
| CAS Number | 1246814-52-7[1][2] |
| Molecular Formula | C₁₅H₁₀D₄ClNO₂S[1][2] |
| Molecular Weight | 311.82 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | 100-105°C (decomposes)[3] |
| Solubility | Soluble in Methanol and DMSO |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2] |
| Purity | Typically >95% (by HPLC)[1] |
| Isotopic Enrichment | >95% |
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A significant portion, approximately 85%, of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterases (primarily CES1) to its inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 enzymes to an active thiol metabolite which is responsible for the pharmacological activity.
Caption: Metabolic fate of Clopidogrel in the liver.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound could not be identified in the reviewed literature. Stable isotope-labeled compounds are typically synthesized by specialized chemical suppliers. The general approach for the synthesis of deuterated aromatic compounds involves the use of deuterated starting materials or deuterium exchange reactions under specific catalytic conditions. For this compound, this would likely involve the use of deuterated 2-chlorophenylacetic acid or a related precursor in a multi-step synthesis.
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a common method for the quantification of Clopidogrel carboxylic acid in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Clopidogrel carboxylic acid (Analyte)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Solution Preparation:
-
Prepare stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water.
4. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clopidogrel carboxylic acid: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the specific precursor to product ion transition (typically a +4 Da shift from the unlabeled analyte).
-
6. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
References
- 1. CN101775001B - Method for synthesizing clopidogrel hydrogen sulfate intermediate by adopting solid acid catalytic esterification - Google Patents [patents.google.com]
- 2. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
(Rac)-Clopidogrel Carboxylic Acid-d4: A Technical Guide for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (Rac)-Clopidogrel carboxylic acid-d4 as a crucial tool in the pharmacokinetic analysis of clopidogrel. Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. Due to the low plasma concentrations of the parent drug and its active metabolite, pharmacokinetic studies often rely on the quantification of its major, inactive metabolite, clopidogrel carboxylic acid.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and reliable bioanalytical results.[3][4][5]
The Role of this compound in Bioanalysis
This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of clopidogrel carboxylic acid in biological matrices like plasma.[3][4] Its chemical structure is nearly identical to the analyte of interest, with the key difference being the presence of four deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they exhibit similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are critical for correcting for any variability that may occur during the analytical process, thereby enhancing the precision and accuracy of the measurement.[5]
Clopidogrel Metabolic Pathway
Clopidogrel is a prodrug that undergoes extensive metabolism in the liver. Approximately 85% of an orally administered dose is hydrolyzed by carboxylesterases to the inactive clopidogrel carboxylic acid (SR26334).[1][2] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite, which is responsible for the irreversible inhibition of the P2Y12 receptor on platelets. The quantification of the stable and abundant carboxylic acid metabolite provides an indirect but reliable measure of clopidogrel's pharmacokinetic profile.[1]
References
- 1. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Role of (Rac)-Clopidogrel Carboxylic Acid-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of (Rac)-Clopidogrel carboxylic acid-d4 as an internal standard in the quantitative bioanalysis of clopidogrel's main inactive metabolite, clopidogrel carboxylic acid. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction to Clopidogrel and its Major Metabolite
Clopidogrel is an antiplatelet prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its therapeutic effect.[1] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet activation and aggregation.[1] However, the majority of orally administered clopidogrel is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative.[2][3] This metabolite, clopidogrel carboxylic acid, is the most abundant circulating compound related to clopidogrel and is therefore a key analyte in pharmacokinetic studies.[1][4]
The Mechanism of Action of a Deuterated Internal Standard
In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification.[5] An ideal internal standard is a stable isotope-labeled version of the analyte.[5] this compound is the deuterium-labeled analogue of clopidogrel carboxylic acid and serves as an exemplary internal standard.[6][7]
The core principle behind its mechanism of action is that the deuterated standard exhibits nearly identical physicochemical properties to the endogenous analyte.[5] This includes similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[5] By adding a known concentration of this compound to the biological samples at the beginning of the sample preparation process, it co-processes with the analyte of interest. Any variability or loss of the analyte during sample extraction, chromatography, or ionization will be mirrored by a proportional variability or loss of the internal standard.[5] The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.[5] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out procedural variations and leads to a more robust and reliable measurement.
Quantitative Data and Methodological Parameters
The following tables summarize key quantitative parameters from various validated bioanalytical methods for the determination of clopidogrel carboxylic acid using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Clopidogrel Carboxylic Acid | This compound | 308.1 | 198.1 | ESI+ |
| Clopidogrel Carboxylic Acid | This compound | 308.10 | 113 | ESI+ |
| This compound | - | 312.1 | 202.1 | ESI+ |
| This compound | - | 312.10 | 129 | ESI+ |
Data compiled from multiple sources.[1][4]
Table 2: Chromatographic and Method Performance Characteristics
| Parameter | Reported Value(s) |
| Column | C18 |
| Mobile Phase | Methanol, de-ionized water, and formic acid |
| Flow Rate | 0.5 ml/minute |
| Total Run Time | Approximately 4 minutes |
| Lower Limit of Quantification (LLOQ) | 25 ng/ml |
| Linearity Range | 25 – 3000 ng/ml (r ≥ 0.999) |
| Intra-day Accuracy | 90% - 98% |
| Inter-day Accuracy | 92.138% - 96.889% |
Data from a representative study.[4]
Experimental Protocols
The following section details a typical experimental protocol for the quantification of clopidogrel carboxylic acid in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[4]
4.1. Materials and Reagents
-
Blank human plasma
-
(Rac)-Clopidogrel carboxylic acid (analyte) reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
De-ionized water
-
Formic acid
-
Diethyl ether
-
n-hexane
4.2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
4.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µl of human plasma into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution to each plasma sample (except for blank samples).
-
Vortex mix the samples.
-
Add a specific volume of the extraction solvent mixture (e.g., diethyl ether – n-hexane, 80:20, v/v).
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
4.4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of methanol, de-ionized water, and formic acid.
-
Flow Rate: 0.5 ml/minute.
-
Injection Volume: Appropriate for the system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 1.
-
4.5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Metabolic pathway of Clopidogrel.
Caption: Bioanalytical workflow using an internal standard.
Caption: Logic of internal standard-based quantification.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Metabolic Stability of (Rac)-Clopidogrel Carboxylic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Clopidogrel carboxylic acid-d4 is the deuterated stable isotope-labeled internal standard for the major, inactive metabolite of the antiplatelet drug clopidogrel. This technical guide provides an in-depth analysis of the metabolic stability of clopidogrel carboxylic acid, with a focus on its deuterated analogue. While direct metabolic stability studies on the d4-labeled compound are not extensively available in public literature, this guide synthesizes information on the metabolism of the parent compound, clopidogrel, and its carboxylic acid metabolite. It details the known metabolic pathways, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and discusses the implications of deuteration on metabolic stability. This document serves as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical science.
Introduction
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. A significant portion of orally administered clopidogrel, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite, (S)-clopidogrel carboxylic acid (SR26334)[1][2]. Due to its high abundance in plasma, this metabolite is a key analyte in pharmacokinetic studies of clopidogrel. This compound is a deuterated form of this metabolite, commonly used as an internal standard in bioanalytical methods to ensure accurate quantification[3][4]. Understanding the metabolic fate of the carboxylic acid metabolite is crucial for a complete picture of clopidogrel's disposition. This guide focuses on the metabolic stability of this major metabolite and its deuterated analogue.
Metabolic Pathways of Clopidogrel and its Carboxylic Acid Metabolite
The metabolism of clopidogrel is characterized by two main competing pathways: an activation pathway mediated by cytochrome P450 (CYP) enzymes, and a detoxification pathway leading to the formation of the inactive carboxylic acid metabolite.
Formation of Clopidogrel Carboxylic Acid
The primary metabolic route for clopidogrel is the hydrolysis of its methyl ester to form the inactive carboxylic acid derivative. This reaction is primarily catalyzed by human carboxylesterase 1A (CES1A)[5].
Further Metabolism of Clopidogrel Carboxylic Acid
While initially considered metabolically stable, subsequent research has shown that clopidogrel carboxylic acid can undergo further metabolism, primarily through glucuronidation. This Phase II metabolic process involves the conjugation of glucuronic acid to the carboxylic acid moiety, forming a clopidogrel acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT2B4, and UGT2B17 identified as the key enzymes involved[1][2][6].
dot
Caption: Metabolic pathways of clopidogrel.
Quantitative Data on Metabolic Stability
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes (HLMs). For clopidogrel carboxylic acid, the primary metabolic pathway is glucuronidation. The intrinsic clearance (CLint) is a key parameter used to quantify the metabolic stability.
| Compound | Enzyme Source | Metabolic Pathway | Key Enzymes | Intrinsic Clearance (CLint,u) (µL/min/mg protein) | Reference |
| Clopidogrel Carboxylic Acid | Recombinant Human UGTs | Glucuronidation | UGT2B7 | 2.42 | [1] |
| UGT2B17 | 2.82 | [1] | |||
| UGT2B4 | 0.51 | [1] |
Note: CLint,u refers to the intrinsic clearance based on the unbound fraction of the drug.
The Role and Expected Stability of this compound
This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of clopidogrel and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses.
The deuteration in this compound is on the phenyl ring. While no direct studies on the metabolic stability of this specific deuterated compound were identified, the principles of the deuterium kinetic isotope effect (KIE) can provide some insights. The C-D bond is stronger than the C-H bond, and cleavage of this bond is often the rate-limiting step in metabolic reactions. However, the glucuronidation of the carboxylic acid group does not involve the cleavage of the C-D bonds on the phenyl ring. Therefore, a significant primary kinetic isotope effect on the rate of glucuronidation is not expected.
It is plausible that secondary isotope effects could slightly alter the rate of metabolism, but these effects are generally much smaller. The primary reason for using the d4-labeled compound as an internal standard is its mass difference from the analyte, allowing for its distinct detection by mass spectrometry, while its chemical properties, including its metabolic stability, are expected to be very similar to the non-deuterated compound. Its widespread and successful use as an internal standard in numerous validated bioanalytical methods attests to its high stability under analytical conditions.
Experimental Protocols
In Vitro Glucuronidation Assay of Clopidogrel Carboxylic Acid
The following is a generalized protocol for assessing the in vitro glucuronidation of clopidogrel carboxylic acid, based on methodologies described in the literature[1].
dot
Caption: Experimental workflow for in vitro glucuronidation assay.
Materials:
-
Pooled human liver microsomes (HLMs) or recombinant human UGT enzymes (e.g., UGT2B7, UGT2B4, UGT2B17)
-
(Rac)-Clopidogrel carboxylic acid
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
This compound (as internal standard)
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of (Rac)-Clopidogrel carboxylic acid in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Pre-incubation: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, and the microsomal protein (or recombinant UGT). Pre-incubate the mixture for a few minutes at 37°C.
-
Initiation of Reaction: Add the substrate, (Rac)-Clopidogrel carboxylic acid, to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins. Add the internal standard, this compound, at this stage.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining amount of the parent compound and the formation of the glucuronide metabolite.
Data Analysis: The metabolic stability can be determined by plotting the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693/k. The intrinsic clearance (CLint) can be calculated as: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
Conclusion
(Rac)-Clopidogrel carboxylic acid, the major inactive metabolite of clopidogrel, is not metabolically inert and undergoes further biotransformation, primarily through glucuronidation mediated by UGT2B7, UGT2B4, and UGT2B17. The deuterated analogue, this compound, serves as a reliable internal standard for bioanalytical assays. While direct metabolic stability data for the d4-labeled compound is scarce, its chemical similarity to the non-deuterated form and the nature of its metabolic pathway suggest that its stability is comparable. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate of clopidogrel and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Characteristics of (Rac)-Clopidogrel Carboxylic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Clopidogrel carboxylic acid-d4. This deuterated analog of the primary inactive metabolite of Clopidogrel is a critical tool in pharmacokinetic and metabolic studies. This document summarizes its key physical properties, details analytical methodologies for its quantification, and illustrates its position within the metabolic pathway of Clopidogrel.
Introduction
This compound is the deuterium-labeled form of (Rac)-Clopidogrel carboxylic acid, the major but inactive metabolite of the antiplatelet prodrug Clopidogrel. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the measurement of its non-labeled counterpart in biological matrices.[1] Understanding the physical characteristics of this compound is essential for its proper handling, storage, and application in research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for sample preparation, storage, and the development of analytical methods.
| Property | Value | References |
| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | [2] |
| Synonyms | (Rac)-CLPM-d4; (Rac)-SR 26334-d4 | [1] |
| Molecular Formula | C₁₅H₁₀D₄ClNO₂S | [3][4] |
| Molecular Weight | 311.82 g/mol | [2][3] |
| CAS Number | 1246814-52-7 | [2][3] |
| Appearance | Pale Yellow to Light Yellow Solid | [5] |
| Melting Point | 100-105 °C (decomposes) | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5][6] |
| Storage Temperature | -20°C | [2][3] |
| Purity | >95% (HPLC) | [2][3] |
| Isotopic Enrichment | >95% | [3] |
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A significant portion, approximately 85%, of the absorbed Clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite.[7][8] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[9][10] The metabolic pathway is illustrated below.
Experimental Protocols: Quantification by LC-MS/MS
The quantification of (Rac)-Clopidogrel carboxylic acid and its deuterated internal standard in biological matrices is typically performed using a validated HPLC-MS/MS method.[11][12][13]
Sample Preparation
A common method for extracting the analyte from plasma is protein precipitation or liquid-liquid extraction.[11][12]
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for analysis.[11]
-
Liquid-Liquid Extraction: To 200 µL of plasma, add the internal standard solution followed by 1 mL of a diethyl ether and n-hexane mixture (80:20, v/v). Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.[12]
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Zorbax Plus C18, 50 mm x 2.1 mm, 3.5 µm) is typically used.[11]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.[11][13]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally applied.[12][13]
-
Column Temperature: Maintained at approximately 40°C.
Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[13]
-
MRM Transitions:
The workflow for a typical bioanalytical method is depicted below.
Conclusion
This compound is an indispensable tool for the accurate quantification of the major inactive metabolite of Clopidogrel in biological samples. Its well-defined physical properties and the availability of robust analytical methods enable researchers and drug development professionals to conduct high-quality pharmacokinetic and metabolic studies, contributing to a better understanding of Clopidogrel's disposition and potential drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rac-Clopidogrel-d4 Carboxylic Acid | LGC Standards [lgcstandards.com]
- 3. sussex-research.com [sussex-research.com]
- 4. Clopidogrel-d4 Carboxylic Acid | CAS No- 1246814-52-7 | Simson Pharma Limited [simsonpharma.com]
- 5. rac-Clopidogrel-d4 Carboxylic Acid | 1246814-52-7 [chemicalbook.com]
- 6. rac-Clopidogrel Carboxylic Acid Hydrochloride CAS#: 1015247-88-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. SMPDB [smpdb.ca]
- 11. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
(Rac)-Clopidogrel carboxylic acid-d4 supplier specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and metabolic context of (Rac)-Clopidogrel carboxylic acid-d4. This deuterated internal standard is critical for the accurate quantification of the inactive major metabolite of Clopidogrel in various biological matrices.
Core Specifications
This compound is a stable isotope-labeled analog of Clopidogrel carboxylic acid, the primary but inactive metabolite of the antiplatelet drug Clopidogrel. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.
Quantitative Data Summary
The following table summarizes the typical specifications for this compound available from various suppliers.
| Parameter | Specification |
| Chemical Formula | C₁₅H₁₀D₄ClNO₂S |
| Molecular Weight | 311.82 g/mol |
| CAS Number | 1246814-52-7 |
| Appearance | White to off-white solid |
| Chemical Purity (HPLC) | >95% |
| Isotopic Enrichment | >95% (typically ≥98%) |
| Storage Conditions | -20°C for long-term storage |
| Shipping Conditions | Ambient temperature |
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect. However, the majority of an oral dose of Clopidogrel (approximately 85%) is rapidly hydrolyzed by carboxylesterases to its inactive carboxylic acid metabolite. The use of a deuterated internal standard of this metabolite is crucial for pharmacokinetic and drug metabolism studies.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and quality control of this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of the corresponding deuterated methyl ester precursor, (Rac)-Clopidogrel-d4.
Materials:
-
(Rac)-Clopidogrel-d4 methyl ester
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Rac)-Clopidogrel-d4 methyl ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product with high purity.
Quality Control Workflow
The quality control of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment.
Chemical Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical mobile phase could be a mixture of 30 mM K₂HPO₄, tetrahydrofuran, and acetonitrile (e.g., 79:2:19, v/v/v) with the pH adjusted to 3.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the area of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Isotopic Enrichment Determination by Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Collision Energy: Optimized for fragmentation if MS/MS is used for structural confirmation.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in the region of the molecular ion.
-
Identify and integrate the ion signals corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [Sum of intensities of deuterated isotopologues / Sum of intensities of all isotopologues (d0 to d4)] x 100
This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, method validation according to regulatory guidelines is essential.
References
An In-depth Technical Guide to the Synthesis of (Rac)-Clopidogrel Carboxylic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for (Rac)-Clopidogrel carboxylic acid-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the antiplatelet agent Clopidogrel. This document outlines the multi-step synthesis, including the preparation of deuterated intermediates, the formation of the deuterated parent drug, and its subsequent hydrolysis to the desired carboxylic acid metabolite. Experimental protocols, quantitative data, and key structural information are presented to support research and development activities.
Introduction
This compound is the deuterated analog of the major inactive metabolite of Clopidogrel.[1] Due to its isotopic labeling, it serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification of Clopidogrel and its metabolites in biological matrices.[2] The synthesis of this labeled compound is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.
The overall synthetic strategy involves a two-stage process:
-
Synthesis of (Rac)-Clopidogrel-d4: This stage focuses on the introduction of deuterium atoms onto the phenyl ring of the Clopidogrel molecule.
-
Hydrolysis to this compound: The final step involves the conversion of the methyl ester of the deuterated Clopidogrel to the corresponding carboxylic acid.
This guide will provide a detailed examination of each of these stages.
Synthesis of (Rac)-Clopidogrel-d4
The synthesis of (Rac)-Clopidogrel-d4 is achieved through a multi-step process that begins with the preparation of a deuterated starting material. A plausible and documented approach involves the synthesis of a deuterated chlorophenyl-containing intermediate which is then incorporated into the final Clopidogrel structure.
Key Intermediates and Reactions
The synthesis hinges on the preparation of a deuterated α-amino-(2-chlorophenyl-d4)-acetic acid methyl ester intermediate. This is then reacted with a thieno[3,2-c]pyridine moiety, followed by a cyclization reaction to form the final Clopidogrel-d4 molecule.
Experimental Protocol for the Synthesis of (Rac)-Clopidogrel-d4 (Illustrative)
While specific proprietary methods may vary, a general synthetic approach based on established organic chemistry principles is outlined below. This illustrative protocol is based on analogous non-deuterated and deuterated syntheses found in the literature.
Step 1: Synthesis of methyl α-amino-(2-chlorophenyl-d4)acetate
-
Deuteration of 2-chlorobenzaldehyde: 2-chlorobenzaldehyde is subjected to a deuteration reaction using a suitable deuterium source, such as D2O in the presence of a catalyst (e.g., Pd/C) under a deuterium gas atmosphere, to yield 2-chlorobenzaldehyde-d4.
-
Strecker Synthesis: The resulting 2-chlorobenzaldehyde-d4 is then used in a Strecker synthesis. It is reacted with sodium cyanide and ammonia to form the corresponding α-aminonitrile-d4.
-
Hydrolysis and Esterification: The α-aminonitrile-d4 is hydrolyzed under acidic conditions to yield the racemic α-amino-(2-chlorophenyl-d4)-acetic acid. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) affords the desired methyl α-amino-(2-chlorophenyl-d4)acetate.
Step 2: Coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
The methyl α-amino-(2-chlorophenyl-d4)acetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction is typically carried out in a suitable organic solvent such as toluene or acetonitrile, often in the presence of a base to facilitate the reaction.
Step 3: Mannich Reaction for Cyclization
-
The product from the previous step is then subjected to a Mannich reaction with formaldehyde. This intramolecular cyclization leads to the formation of the racemic Clopidogrel-d4.
Purification: The crude (Rac)-Clopidogrel-d4 is purified using column chromatography on silica gel.[3]
Hydrolysis of (Rac)-Clopidogrel-d4 to this compound
The final step in the synthesis is the hydrolysis of the methyl ester of (Rac)-Clopidogrel-d4 to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken to use conditions that do not promote the exchange of the deuterium atoms on the aromatic ring.
Experimental Protocol for Hydrolysis
Base-Catalyzed Hydrolysis (Saponification):
-
(Rac)-Clopidogrel-d4 is dissolved in a suitable solvent mixture, such as methanol and water.
-
A stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
Purification: The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical data for the synthesized compounds. Please note that yields are illustrative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Isotopic Enrichment |
| (Rac)-Clopidogrel-d4 hydrogen sulfate | C16H12D4ClNO2S · H2SO4 | 423.92 | 1219274-96-0 | >95% | >95% |
| This compound | C15H10D4ClNO2S | 311.82 | 1246814-52-7 | >95% | >95% |
Visualizations
Synthesis Pathway of (Rac)-Clopidogrel-d4
Caption: Synthesis of (Rac)-Clopidogrel-d4.
Hydrolysis of (Rac)-Clopidogrel-d4
Caption: Hydrolysis of (Rac)-Clopidogrel-d4.
Characterization Data
The identity and purity of the final product, this compound, are confirmed by various analytical techniques.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z = 312.08 for [M+H]+), confirming the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated phenyl ring, confirming the position of deuterium labeling. The other proton signals of the molecule should be present at their characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.[4]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and isotopic enrichment. This technical guide provides a comprehensive overview of a viable synthetic pathway, including illustrative experimental procedures and expected analytical data. The availability of this well-characterized internal standard is essential for the accurate and reliable bioanalysis of Clopidogrel and its metabolites in preclinical and clinical research.
References
An In-depth Technical Guide to (Rac)-Clopidogrel Carboxylic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Clopidogrel carboxylic acid-d4 is the deuterium-labeled analogue of the main, yet inactive, metabolite of Clopidogrel. Clopidogrel is a potent antiplatelet agent widely prescribed for the prevention of atherothrombotic events. Due to its extensive and rapid metabolism, the parent drug is often found in very low concentrations in plasma. Consequently, pharmacokinetic studies of Clopidogrel frequently rely on the quantification of its major circulating metabolite, the carboxylic acid derivative.[1][2]
This technical guide provides a comprehensive overview of this compound, focusing on its application as an internal standard in bioanalytical methods, its chemical properties, and the experimental protocols for its use.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound where four hydrogen atoms on the chlorophenyl ring have been replaced by deuterium. This mass shift allows for its clear differentiation from the unlabeled endogenous metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
| Synonyms | (Rac)-CLPM-d4; (Rac)-SR 26334-d4 |
| Molecular Formula | C₁₅H₁₀D₄ClNO₂S |
| Molecular Weight | 311.82 g/mol |
| CAS Number | 1246814-52-7 |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Synthesis
Role in Bioanalysis and Pharmacokinetics
The primary application of this compound is as an internal standard for the quantification of Clopidogrel's carboxylic acid metabolite in biological matrices such as plasma and serum.[3][4] Its use is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the analytical method.
Clopidogrel Metabolism
Clopidogrel is a prodrug that undergoes extensive hepatic metabolism. Approximately 85% of an oral dose is hydrolyzed by carboxylesterases to the inactive carboxylic acid metabolite. The remaining 15% is metabolized by cytochrome P450 enzymes (primarily CYP2C19) in a two-step process to form the active thiol metabolite, which is responsible for the drug's antiplatelet activity.
Experimental Protocols
This compound is predominantly used in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods. Below is a generalized protocol based on published methodologies for the quantification of Clopidogrel's carboxylic acid metabolite in human plasma.
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate the plasma.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of a working solution of this compound at a known concentration.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (if necessary): Depending on the expected concentration of the analyte, the supernatant may be further diluted with an appropriate solvent mixture.
LC-MS/MS Conditions
Table 2: Typical LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clopidogrel Carboxylic Acid: m/z 308.1 → 198.1** this compound:** m/z 312.1 → 202.1 |
Note: The exact m/z transitions may vary slightly depending on the instrument and adduct formation.
Quantitative Data
The use of this compound allows for the development of highly sensitive and linear analytical methods.
Table 3: Performance Characteristics of a Typical LC-MS/MS Assay
| Parameter | Typical Value |
| Linearity Range | 1 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Table 4: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid Metabolite (SR26334) after a Single 75 mg Oral Dose of Clopidogrel in Healthy Volunteers
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | ~3000 |
| Tmax (hr) | ~1 |
| AUC₀-t (ng·h/mL) | ~8000 |
| t₁/₂ (hr) | ~8 |
Note: These values are approximate and can vary between studies and patient populations.
Conclusion
This compound is an indispensable tool for the accurate quantification of the major inactive metabolite of Clopidogrel in biological samples. Its use as an internal standard in LC-MS/MS assays is fundamental for reliable pharmacokinetic and bioequivalence studies, which are critical in the development and clinical use of Clopidogrel. This guide provides essential technical information for researchers and scientists working with this important analytical standard.
References
Methodological & Application
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of (Rac)-Clopidogrel Carboxylic Acid-d4 in Human Plasma
Introduction
Clopidogrel is a widely prescribed antiplatelet agent that requires metabolic activation to exert its therapeutic effect. A significant portion, approximately 85%, of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite.[1][2][3] Monitoring the levels of this major metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Rac)-Clopidogrel carboxylic acid-d4 in human plasma. The use of a deuterated internal standard ensures high accuracy and precision.
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that undergoes a two-step metabolic process to form its active thiol metabolite.[1][2] However, the majority of the drug is converted to the inactive clopidogrel carboxylic acid by carboxylesterase-1.[4]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
This compound standard
-
(Rac)-Clopidogrel carboxylic acid (Internal Standard)
-
Diethyl ether (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
De-ionized water
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard, (Rac)-Clopidogrel carboxylic acid.
-
Vortex briefly.
-
Add 1 mL of diethyl ether: n-hexane (80:20, v/v) extraction solvent.[5]
-
Vortex for 60 seconds.[5]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, e.g., 4.6 x 50 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient | Isocratic or Gradient (e.g., 80% B) |
| Flow Rate | 0.5 mL/min[5][6] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | ~4 minutes[5][6] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 0.5 kV)[7] |
| Cone Voltage | Optimized for instrument (e.g., 35 V)[7] |
| Collision Energy | Optimized for each transition (e.g., 16 V)[7] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (Rac)-Clopidogrel carboxylic acid | 308.1 | 198.1[7][8] |
| This compound (IS) | 312.1 | 202.1 [7] |
3. Method Validation
The method was validated according to regulatory guidelines, assessing the following parameters:
Validation Summary:
| Parameter | Result |
| Linearity Range | 25 - 3000 ng/mL[5][6] |
| Correlation Coefficient (r²) | ≥ 0.999[5][6] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[5][6] |
| Intra-day Accuracy | 90% - 98%[5][6] |
| Inter-day Accuracy | 92% - 97%[5][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to no significant effect observed |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under tested conditions |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and robustness for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provided clean extracts and high recovery. The use of a stable isotope-labeled internal standard compensated for any variability during sample processing and analysis, ensuring reliable results. The method's performance meets the requirements for bioanalytical method validation and is suitable for application in pharmacokinetic studies.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. geneticsmr.org [geneticsmr.org]
Application Note: High-Throughput Analysis of (Rac)-Clopidogrel Carboxylic Acid-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-Clopidogrel carboxylic acid, the main inactive metabolite of Clopidogrel, in human plasma. The stable isotope-labeled compound, (Rac)-Clopidogrel carboxylic acid-d4, is utilized as the internal standard to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for sensitive and selective detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Clopidogrel is a widely prescribed antiplatelet agent used to prevent thrombotic events.[1] It is a prodrug that is converted in the liver to an active metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets.[2] A significant portion of the administered dose of clopidogrel is hydrolyzed by esterases to its inactive carboxylic acid derivative, SR26334.[3][4] Due to the instability of the active metabolite, pharmacokinetic assessments of clopidogrel are often conducted by quantifying this stable, major inactive metabolite in plasma.[1][5]
This application note describes a validated LC-MS/MS method for the determination of (Rac)-Clopidogrel carboxylic acid in human plasma, using its deuterated analog, this compound, as the internal standard. The method demonstrates high sensitivity, specificity, and throughput, making it well-suited for the analysis of a large number of samples in a research or drug development environment.
Experimental
Materials and Reagents
-
(Rac)-Clopidogrel carboxylic acid and this compound reference standards were obtained from a commercial supplier.
-
HPLC-grade methanol, acetonitrile, n-hexane, and diethyl ether were used.[1]
-
Formic acid (reagent grade).[1]
-
Human plasma (K2EDTA).
-
Deionized water.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
Standard Solutions Preparation
Stock solutions of (Rac)-Clopidogrel carboxylic acid and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] Working standard solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
Two common and effective methods for plasma sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound, 500 ng/mL).[1][8]
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (diethyl ether: n-hexane, 80:20, v/v).[1][8]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
To 350 µL of human plasma, add 10 µL of the internal standard solution (250 pg/mL).[9]
-
Dilute the plasma with 350 µL of deionized water.[9]
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.[9]
-
Load the diluted plasma sample onto the SPE plate and apply a vacuum.
-
Wash the plate with 200 µL of water, followed by 200 µL of 5% methanol in water.[9]
-
Elute the analyte and internal standard with 2 x 25 µL of methanol.[9]
-
Dilute the eluate with an equal volume of water before injection.[9]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 3 µm, 75 mm x 4.6 mm i.d.[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Isocratic or Gradient (e.g., 60% B)[10] |
| Flow Rate | 0.2 - 0.5 mL/min[1][10] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Run Time | ~4 minutes[1][8] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |
| (Rac)-Clopidogrel carboxylic acid Transition | m/z 308.1 → 198.1[9] |
| This compound Transition | m/z 312.1 → 202.1[9] |
| Capillary Voltage | 0.5 kV[9] |
| Cone Voltage | 35 V[9] |
| Collision Energy | 16 V[9] |
Results and Discussion
The described LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of (Rac)-Clopidogrel carboxylic acid in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the performance characteristics of similar validated methods reported in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| 25 - 3000 ng/mL | 25 ng/mL | ≥ 0.999 | [1][5] |
| 1.00 - 500 pg/mL | 1 pg/mL | > 0.99 | [9] |
| 20 - 3000 ng/mL | 20 ng/mL | Linear | [10] |
| 5 - 250 ng/mL | 5 ng/mL | Quadratic | [4] |
| 10 - 4000 ng/mL | 10 ng/mL | Not specified | [11] |
Table 2: Accuracy and Precision
| Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| QC Low, Mid, High | 90 - 98 | 92.1 - 96.9 | < 10 | < 10 | [1] |
| QC Low, Mid, High | 85 - 115 | 85 - 115 | < 15 | < 15 | [11] |
| QC Low, Mid, High | 92 - 114 | Not specified | 3.6 - 15.8 | Not specified | [4] |
Table 3: Recovery
| Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Liquid-Liquid Extraction | QC Low, Mid, High | 85 - 90 | [10] |
| Solid-Phase Extraction | Not specified | ~100 | [2][12] |
| Liquid-Liquid Extraction | 5 - 250 ng/mL | > 48 | [4] |
Visual Representations
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of (Rac)-Clopidogrel carboxylic acid in human plasma. The use of its deuterated internal standard, this compound, ensures accurate and precise results. The presented protocols for both liquid-liquid and solid-phase extraction offer flexibility depending on laboratory resources and desired sample throughput. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring of clopidogrel administration.
References
- 1. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. novapublishers.com [novapublishers.com]
- 4. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 6. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Clopidogrel is an antiplatelet agent that is widely prescribed to prevent thrombotic events. After administration, it is rapidly metabolized into an active thiol metabolite and a major, inactive carboxylic acid metabolite.[1] Accurate and sensitive quantification of clopidogrel and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Clopidogrel carboxylic acid-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of clopidogrel, its carboxylic acid metabolite, and the deuterated internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The stable isotope-labeled internal standard, this compound, is added to plasma samples, standards, and quality controls to correct for any potential variability during sample preparation and analysis.
Experimental Protocols
1. Materials and Reagents
-
Clopidogrel reference standard
-
Clopidogrel carboxylic acid reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of clopidogrel, clopidogrel carboxylic acid, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clopidogrel and clopidogrel carboxylic acid stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation Method)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 or equivalent |
| Column | Zorbax SB-C8, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 50% A, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Autosampler Temperature | 10 °C |
5. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation
Table 1: MRM Transitions for Clopidogrel, its Metabolite, and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clopidogrel | 322.1 | 212.1 |
| Clopidogrel Carboxylic Acid | 308.1 | 198.1 |
| This compound (IS) | 312.1 | 202.1 |
Table 2: Method Validation Parameters
| Parameter | Clopidogrel | Clopidogrel Carboxylic Acid |
| Linearity Range | 10 - 10,000 pg/mL[4] | 25 - 3000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[4] | ≥ 0.999[5] |
| LLOQ | 10 pg/mL[6] | 25 ng/mL[5] |
| Intra-day Precision (CV%) | < 6.1%[4] | < 15% |
| Inter-day Precision (CV%) | < 6.1%[4] | < 15% |
| Accuracy | Within ±15% of nominal concentration | 92.1% - 96.9%[5] |
| Recovery | ~81%[4] | Not specified |
Visualizations
Caption: Workflow for the analysis of clopidogrel in human plasma.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 6. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Application of (Rac)-Clopidogrel Carboxylic Acid-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a widely prescribed antiplatelet prodrug used to prevent thrombotic events. Upon administration, it is extensively metabolized in the liver into both an active thiol metabolite, responsible for its pharmacological effect, and a major, inactive carboxylic acid metabolite.[1][2][3] Due to the instability and low plasma concentrations of the active metabolite, pharmacokinetic and bioequivalence studies of clopidogrel often rely on the quantification of the stable and abundant clopidogrel carboxylic acid in biological matrices such as plasma.[4][5][6]
To ensure the accuracy and precision of bioanalytical methods, a stable isotope-labeled internal standard is crucial. (Rac)-Clopidogrel carboxylic acid-d4, a deuterated analog of the primary metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2][7][8] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[3][8] This document provides detailed application notes and protocols for the use of this compound in the bioanalysis of clopidogrel carboxylic acid.
Clopidogrel Metabolism Overview
Clopidogrel undergoes two primary metabolic pathways in the liver. Approximately 85% is hydrolyzed by carboxylesterases to form the inactive clopidogrel carboxylic acid. The remaining portion is metabolized by cytochrome P450 (CYP450) enzymes in a two-step process to generate the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1][2]
Metabolic pathway of Clopidogrel.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound as an internal standard for the quantification of clopidogrel carboxylic acid in human plasma.
Table 1: Linearity and Sensitivity of the Bioanalytical Method
| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
| Clopidogrel Carboxylic Acid | This compound | 25 - 3000 | 25 | ≥ 0.999 |
| Clopidogrel Carboxylic Acid | This compound | 0.01 - 4 (µg/mL) | 0.01 (µg/mL) | > 0.99 |
| Clopidogrel Carboxylic Acid | This compound | 50.0 - 6000.0 | 50.0 | > 0.9984 |
LLOQ: Lower Limit of Quantification[7][9][10]
Table 2: Accuracy and Precision of the Bioanalytical Method
| Analyte | Quality Control (QC) Levels (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Clopidogrel Carboxylic Acid | Low (75), Medium (1500), High (2250) | 90 - 98 | ≤ 10 | 92.1 - 96.9 | ≤ 10 |
%RSD: Percent Relative Standard Deviation[7]
Experimental Protocols
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of clopidogrel carboxylic acid and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the clopidogrel carboxylic acid stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 500 ng/mL).[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of clopidogrel carboxylic acid from human plasma.[4][7]
-
Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (this compound) to each tube, except for the blank samples.
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., diethyl ether:n-hexane, 80:20, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis
The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC)
-
Tandem Mass Spectrometry (MS/MS)
Conclusion
This compound is an essential tool for the accurate and precise quantification of clopidogrel's major inactive metabolite in biological matrices. The protocols and data presented here provide a robust framework for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical drug development to establish and validate bioanalytical methods for clopidogrel. The use of a stable isotope-labeled internal standard is a critical component of high-quality bioanalysis, ensuring data integrity for pivotal studies.
References
- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 5. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Rac)-Clopidogrel Carboxylic Acid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clopidogrel is an antiplatelet agent that is widely prescribed to prevent thrombotic events. It is a prodrug that is converted in the body to an active metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby inhibiting platelet aggregation. The major, albeit inactive, metabolite of clopidogrel is its carboxylic acid derivative. Monitoring the levels of this metabolite is crucial in pharmacokinetic and bioequivalence studies. Due to its extensive metabolism, unchanged clopidogrel is often undetectable in plasma.[1][2]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][5] (Rac)-Clopidogrel carboxylic acid-d4 is a deuterated analog of the main metabolite and serves as an ideal internal standard for its quantification. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for variability and enhances the accuracy and precision of the analytical method.[4][6]
These application notes provide a detailed protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of clopidogrel carboxylic acid in human plasma.
Logical Relationship of Using a Deuterated Internal Standard
References
- 1. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
Application Note: Preparation of (Rac)-Clopidogrel Carboxylic Acid-d4 Stock Solution
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and metabolic studies of Clopidogrel.
Purpose: This document provides a detailed protocol for the preparation of a stock solution of (Rac)-Clopidogrel carboxylic acid-d4. This deuterated stable isotope is primarily used as an internal standard (IS) for the accurate quantification of Clopidogrel's inactive carboxylic acid metabolite in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Introduction
Clopidogrel is an antiplatelet prodrug that requires metabolic activation.[4] A significant portion of the administered dose is hydrolyzed by carboxylesterases to form the inactive clopidogrel carboxylic acid metabolite.[5][6] Due to its high concentration in plasma relative to the parent drug and active metabolite, accurate quantification of this analyte is critical in many clinical and preclinical studies.
This compound is the deuterium-labeled analogue of this metabolite and serves as an ideal internal standard.[2][7] Its use compensates for variability during sample preparation and analysis, ensuring data accuracy and precision. This protocol details the steps for preparing a primary stock solution suitable for use in bioanalytical method development and validation.
Compound Data and Properties
Key information for this compound is summarized below.
| Property | Value | Reference |
| Chemical Name | (±)-α-(2-Chlorophenyl-d4)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid | [8] |
| Synonyms | (Rac)-CLPM-d4; (Rac)-SR 26334-d4 | [2][3] |
| CAS Number | 1246814-52-7 | [8] |
| Molecular Formula | C₁₅H₁₀D₄ClNO₂S | [8] |
| Molecular Weight | 311.82 g/mol | [8] |
Solubility and Storage Recommendations
Proper solvent selection and storage are critical for maintaining the integrity and stability of the stock solution.
| Parameter | Recommendation | Rationale / Reference |
| Primary Solvent | Methanol (HPLC or MS Grade) | Methanol is a commonly used solvent for preparing stock solutions of Clopidogrel and its metabolites.[1][9] |
| Other Solvents | DMSO, DMF, Ethanol | The non-deuterated form shows high solubility (50 mg/mL) in these solvents.[5] |
| Stock Concentration | 1 mg/mL | A standard concentration for primary stock solutions, allowing for flexible dilution to working concentrations.[1] |
| Storage Temperature | -20°C | Recommended for long-term stability of the stock solution.[1][5][10] |
| Stability | ≥ 4 years (solid, at -20°C) | Based on data for the non-deuterated analogue.[5] In solution at -20°C, stability is confirmed for at least 23-30 days.[1][9] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound (solid)
-
Methanol (HPLC or MS Grade)
-
Acetonitrile (HPLC or MS Grade)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Amber or opaque cryo-storage vials
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
4.2. Protocol 1: Preparation of 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution in methanol.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of the solid compound and record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 1 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 0.7 mL of methanol to the flask.
-
Solubilization: Cap the flask and vortex for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[10]
-
Final Volume: Once dissolved, add methanol to the 1 mL calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the solution into appropriately labeled, amber cryo-vials. Store the primary stock solution at -20°C.
4.3. Protocol 2: Preparation of a 10 µg/mL Working Solution
This protocol provides an example of preparing a working solution from the primary stock.
-
Thawing: Thaw the 1 mg/mL primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Final Volume: Dilute to the calibration mark with the desired solvent (e.g., methanol or acetonitrile).[9][10]
-
Homogenization: Cap and invert the flask 10-15 times to mix thoroughly.
-
Use and Storage: This 10 µg/mL working solution can be used to prepare calibration curve standards and quality control samples. It should be stored at -20°C when not in use.
Workflow Visualization
The following diagram illustrates the key steps for preparing the primary stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbr-pub.org.cn [jbr-pub.org.cn]
Application Note: Quantification of Clopidogrel in Human Plasma using a d4-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events. Accurate quantification of clopidogrel in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of clopidogrel in human plasma using a stable isotope-labeled internal standard, clopidogrel-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocol
This protocol is based on established and validated methods for clopidogrel quantification.[1][2][3]
Materials and Reagents
-
Clopidogrel reference standard
-
Clopidogrel-d4 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Human plasma (blank)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or C8 reverse-phase column)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of clopidogrel and clopidogrel-d4 in DMSO or methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clopidogrel stock solution in 50% DMSO to create working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the clopidogrel-d4 stock solution in 50% DMSO to a final concentration of 10 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the 10 ng/mL clopidogrel-d4 internal standard working solution and vortex for 30 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C8 or C18 reverse-phase column (e.g., Kromasil Eternity-2.5-C18-UHPLC).[1][2][3]
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5] The specific gradient or isocratic conditions should be optimized for the specific column and system.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 50 °C.[6]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis
Quantification is performed by calculating the peak area ratio of clopidogrel to the internal standard (clopidogrel-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of clopidogrel in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of this analytical method, as reported in various studies.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 10 - 10,000 pg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [1][2][3] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | ≤ 7.0 | ≤ 11.3 | 82.1 - 117.9 | [4] |
| Medium | ≤ 5.6 | ≤ 3.7 | 83.8 - 116.2 | [4] |
| High | ≤ 5.6 | ≤ 3.7 | 83.8 - 116.2 | [4] |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) | Reference |
| Clopidogrel | ~100.3 | [6] |
Experimental Workflow Diagram
Caption: Workflow for clopidogrel quantification in plasma.
Conclusion
The described LC-MS/MS method using a d4-labeled internal standard provides a robust, sensitive, and specific protocol for the quantification of clopidogrel in human plasma. The simple protein precipitation extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in clinical and research settings. The validation data consistently demonstrate excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphyonline.com [graphyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Bioanalysis of Clopidogrel and its Carboxylic Acid Metabolite
Introduction
Clopidogrel is an antiplatelet prodrug widely prescribed for the prevention of atherosclerotic events. Following administration, it is rapidly metabolized into an active thiol metabolite and a major, inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid or CCA). Due to the low plasma concentrations of the parent drug and the instability of the active metabolite, quantitative analysis of the stable, major metabolite, CCA, is a common and reliable approach for pharmacokinetic and bioequivalence studies. Accurate and reproducible quantification of clopidogrel and CCA in biological matrices, such as plasma, is critical. The use of a stable isotope-labeled internal standard (IS), such as (Rac)-Clopidogrel carboxylic acid-d4, is essential to correct for variability during sample preparation and analysis.[1][2]
This application note provides detailed protocols for three common sample preparation techniques for the analysis of clopidogrel and CCA from human plasma using this compound as an internal standard: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The subsequent analysis is typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Method Overview
The general workflow for the bioanalysis of clopidogrel and its carboxylic acid metabolite involves the following steps:
Caption: General workflow for clopidogrel and CCA analysis.
Internal Standard
This compound is a deuterated form of the analyte and is the recommended internal standard for the quantitative analysis of clopidogrel carboxylic acid.[1][3][4] Its similar chemical and physical properties to the analyte ensure comparable behavior during extraction and ionization, leading to more accurate and precise results.
Sample Preparation Protocols
The following are detailed protocols for the extraction of clopidogrel and its carboxylic acid metabolite from human plasma.
Protocol 1: Solid-Phase Extraction (SPE)
This method is highly selective and can provide very clean extracts, leading to high sensitivity.[2]
Materials:
-
Oasis HLB µElution Plate (Waters Corporation) or similar mixed-mode cation exchange/HLB SPE sorbent.
-
Human K2EDTA plasma samples.
-
This compound internal standard solution (e.g., 250 pg/mL).
-
Milli-Q water or equivalent.
-
Solvents for conditioning, washing, and elution as determined by the specific SPE plate manufacturer's instructions (typically methanol and water for conditioning, a weak organic solvent for washing, and a strong organic solvent for elution).
Procedure:
-
Thaw plasma samples at room temperature.
-
In a clean tube, pipette 350 µL of the plasma sample.
-
Add 10 µL of the 250 pg/mL internal standard solution.
-
Add 350 µL of Milli-Q water and vortex to mix.
-
Condition the SPE plate wells according to the manufacturer's protocol (e.g., with methanol followed by water).
-
Load the entire diluted plasma sample onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the sorbent with an appropriate wash solution to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
The eluate can be directly injected into the LC-MS/MS system.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample cleanup, particularly for removing salts and highly polar interferences.[3][6]
Materials:
-
Human plasma samples.
-
This compound internal standard solution.
-
Extraction solvent: Diethyl ether - n-hexane (80:20, v/v).[3][6]
-
Microcentrifuge tubes.
Procedure:
-
Spike with the internal standard solution.
-
Add a specified volume of the diethyl ether - n-hexane (80:20, v/v) extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis. However, it may result in less clean extracts compared to SPE and LLE.
Materials:
-
Human plasma samples.
-
This compound internal standard solution (e.g., containing 100 ng of clopidogrel-d4 carboxylic acid).[7]
-
Acetonitrile (ACN), chilled.
-
Microcentrifuge tubes.
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.[7]
-
Add 100 µL of the internal standard solution dissolved in acetonitrile.[7]
-
Add an additional 300 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected, or it can be further diluted with a water-based solution before injection into the LC-MS/MS system.[7]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of clopidogrel and its carboxylic acid metabolite using different sample preparation methods with this compound as the internal standard.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte(s) | Clopidogrel & CCA | Clopidogrel Carboxylic Acid | Clopidogrel & CCA |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL[2] | 25 ng/mL[3][4] | Analyte dependent |
| Linearity Range | 1.00–500 pg/mL[2] | 25–3000 ng/mL[3] | 0.8–76.6 ng/mL (Clopidogrel), 200–10,000 ng/mL (CCA)[7] |
| Recovery | >85%[5] | ~48-75%[6][8] | Not explicitly stated |
| Intra-day Precision | Low variability[2] | ≤ 10%[3] | ≤7%[7] |
| Inter-day Precision | Not explicitly stated | ≤ 10%[3] | ≤11.3%[7] |
| Intra-day Accuracy | Meets FDA criteria[2] | 90% - 98%[3] | Not explicitly stated |
| Inter-day Accuracy | Meets FDA criteria[2] | 92.1% - 96.9%[3] | ≤17.9%[7] |
LC-MS/MS Conditions
While specific LC-MS/MS conditions will vary depending on the instrumentation used, a general starting point is provided below.
Caption: Typical LC-MS/MS parameters for clopidogrel analysis.
Conclusion
The choice of sample preparation method for clopidogrel and its carboxylic acid metabolite depends on the specific requirements of the study.
-
Solid-Phase Extraction offers the cleanest extracts and highest sensitivity, making it ideal for studies requiring very low limits of quantification.[2]
-
Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use.[3]
-
Protein Precipitation is the fastest method and is well-suited for high-throughput applications, although it may be more susceptible to matrix effects.[7]
In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the analytical results. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of clopidogrel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. interesjournals.org [interesjournals.org]
- 5. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction (SPE) Methods for the Determination of Clopidogrel and Its Metabolites in Biological Matrices
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is an antiplatelet prodrug that is widely prescribed for the prevention of atherothrombotic events.[1] Following administration, clopidogrel is rapidly metabolized in the liver into both an active thiol metabolite (H4), which is responsible for its pharmacological effect, and a major, inactive carboxylic acid metabolite.[1][2] The quantification of clopidogrel and its metabolites in biological matrices, such as plasma, is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid Phase Extraction (SPE) is a widely employed sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) methods, including higher throughput, reduced solvent consumption, and cleaner extracts.[1][3] This document provides detailed application notes and protocols for the solid phase extraction of clopidogrel and its metabolites from human plasma.
Data Presentation: Quantitative Performance of SPE Methods
The following tables summarize the quantitative data from various validated SPE-LC-MS/MS methods for the analysis of clopidogrel and its carboxylic acid metabolite.
Table 1: Quantitative Parameters for Clopidogrel Analysis
| SPE Sorbent | LLOQ | Linear Range | Recovery (%) | Reference |
| Microelution SPE Plate | 1 pg/mL | 1.00–500 pg/mL | Not Reported | [1] |
| HLB | 0.25 ng/mL | 0.25 to 25.0 ng/mL | 98.05% | [3] |
| Online-SPE | 10 pg/mL | 10–10,000 pg/mL | Not Reported | [4] |
| C18 | Not Reported | 0.0156 ng/mL to 8 ng/mL | Not Reported | [5] |
Table 2: Quantitative Parameters for Clopidogrel Carboxylic Acid Metabolite Analysis
| SPE Sorbent | LLOQ | Linear Range | Recovery (%) | Reference |
| Microelution SPE Plate | 1 pg/mL | 1.00–500 pg/mL | Not Reported | [1] |
| HLB | 50.0 ng/mL | 50.0 to 6000.0 ng/mL | 85.45% | [3] |
| Hypercarb | 93 ng/mL | 100–1000 ng/mL | 74.6% | [6][7] |
| C18 | 50.00 ng/mL | 50–10,000 ng/mL | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for the solid phase extraction of clopidogrel and its carboxylic acid metabolite from human plasma.
Protocol 1: Microelution SPE for High-Sensitivity Analysis of Clopidogrel and its Carboxylic Acid Metabolite
This protocol is optimized for achieving a very low limit of quantification (LLOQ) and is based on a high-sensitivity UHPLC-MS/MS method.[1]
1. Materials and Reagents
-
SPE Plate: Microelution SPE plate (e.g., Waters Oasis HLB µElution Plate)
-
Human Plasma (K2EDTA)
-
Internal Standards (IS): d4-labeled clopidogrel and d4-labeled clopidogrel carboxylic acid
-
Milli-Q Water
-
Methanol
-
Acetonitrile
-
Formic Acid
2. Sample Preparation
-
To 350 µL of human plasma, add 10 µL of the internal standard solution (containing d4-clopidogrel and d4-clopidogrel carboxylic acid at 250 pg/mL).[1]
-
Add 350 µL of Milli-Q water and vortex to mix.
3. Solid Phase Extraction Procedure
-
Conditioning: Condition the wells of the microelution SPE plate with 200 µL of methanol followed by 200 µL of Milli-Q water.
-
Loading: Load the entire pre-treated plasma sample (approximately 710 µL) onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 5% methanol in water.
-
Elution: Elute the analytes with 2 x 25 µL of acetonitrile.
-
Post-Elution: Dilute the eluent with 50 µL of Milli-Q water before injection into the UHPLC-MS/MS system.[1]
4. UHPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., 1.0-mm i.d.)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Injection Volume: 10 µL
-
Detection: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
Protocol 2: HLB SPE for Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite
This protocol is suitable for routine bioanalytical applications and is based on a robust LC-ESI-MS-MS method.[3][9]
1. Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB)
-
Human Plasma
-
Internal Standard (IS): Glimepiride
-
Phosphoric Acid
-
Methanol
-
Acetonitrile
-
Ammonium formate
2. Sample Preparation
-
To 0.3 mL of human plasma, add the internal standard.
-
Treat the sample with phosphoric acid.[3]
3. Solid Phase Extraction Procedure
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of a mixture of acetonitrile and methanol.
-
Analysis: The eluate can be directly injected into the LC-MS/MS system without a drying and reconstitution step.[3]
4. LC-MS/MS Conditions
-
Column: Zorbax SB C18
-
Mobile Phase: Isocratic elution with a mobile phase containing 0.1% formic acid.[3]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Total Run Time: 5.0 min[3]
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion and selective reaction monitoring (SRM) mode.[3]
Protocol 3: C18 SPE for the Analysis of 2-oxo-clopidogrel and Active Thiol Metabolite (H4)
This protocol is designed for the extraction of the intermediate metabolite 2-oxo-clopidogrel and the active thiol metabolite H4.[2]
1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., Agilent Bond Elut C18, 100 mg, 1 mL)[2]
-
Human Plasma
-
Elution Solution (specific composition to be optimized, likely a mixture of organic solvent and a pH modifier)
-
Methanol
-
Water
2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
3. Solid Phase Extraction Procedure
-
Conditioning: Precondition the C18 SPE cartridges with an appropriate volume of methanol followed by water.[2]
-
Loading: Apply the plasma sample to the preconditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a suitable aqueous solution to remove interferences.[2]
-
Elution: Elute the analytes (2-oxo-clopidogrel and derivatized active metabolite H4) using an optimized elution solution.[2]
4. LC-MS/MS Analysis
-
Inject 15.0 µL of the resulting eluate onto the LC-MS/MS system for analysis.[2]
-
The plasma concentrations of 2-oxo-clopidogrel and the derivatized active metabolite H4 are determined using a validated LC-MS/MS method.[2]
Visualizations
Experimental Workflow
Caption: General workflow for solid phase extraction of clopidogrel and metabolites.
Clopidogrel Metabolism Pathway
Caption: Simplified metabolic pathway of clopidogrel.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. openheart.bmj.com [openheart.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma. (2008) | N. K. Patel | 47 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Clopidogrel Carboxylic Acid by HPLC
Welcome to the technical support center for the HPLC analysis of clopidogrel carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of clopidogrel carboxylic acid?
A1: A good starting point for method development is reverse-phase HPLC. Commonly used conditions involve a C18 or C8 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer.[1][2] The acidic pH is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group.
Q2: Why is my clopidogrel carboxylic acid peak showing significant tailing?
A2: Peak tailing for acidic compounds like clopidogrel carboxylic acid is often due to secondary interactions with the stationary phase or active sites on the column.[3] This can be caused by exposed silanol groups on the silica-based column packing. Lowering the mobile phase pH (typically to between 2.5 and 3.5) can help to protonate the carboxylic acid, reducing these interactions.[1][4] The use of a mobile phase additive like trifluoroacetic acid can also improve peak symmetry.[5][6] Additionally, interactions with metal ions in the HPLC system can lead to peak tailing.[7]
Q3: Can I analyze clopidogrel and its carboxylic acid metabolite simultaneously?
A3: Yes, several HPLC methods have been developed for the simultaneous determination of clopidogrel and its carboxylic acid metabolite.[1][5] These methods typically employ a gradient elution to resolve the two compounds, which have different polarities.
Q4: What detection wavelength is recommended for clopidogrel carboxylic acid?
A4: A UV detector set between 220 nm and 240 nm is commonly used for the analysis of clopidogrel and its metabolites.[1][2][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape - Tailing Peak
A common issue in the HPLC analysis of clopidogrel carboxylic acid is peak tailing. The following workflow can help diagnose and resolve this problem.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Peak Shape - Fronting Peak
Peak fronting is less common for acidic compounds but can occur due to column overload or issues with the sample solvent.
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols
Sample Preparation
For the analysis of clopidogrel carboxylic acid in plasma, a protein precipitation or liquid-liquid extraction is typically performed.
Protein Precipitation:
-
To 0.5 mL of human plasma, add a precipitating agent like acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the HPLC system.
Liquid-Liquid Extraction:
-
Acidify the plasma sample.
-
Add an immiscible organic solvent (e.g., chloroform).[2]
-
Vortex to extract the analyte into the organic layer.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection.
HPLC Method Parameters
Below is a summary of typical HPLC method parameters for the analysis of clopidogrel carboxylic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[1] | Nova-pak C8 (5 µm)[2] | Kromasil 100 C18 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 10 mM Phosphoric acid buffer (pH 2.6)[1] | 30 mM K2HPO4 (pH 3)[2] | 0.1% Trifluoroacetic acid in water[9] |
| Mobile Phase B | Acetonitrile/Methanol[1] | Acetonitrile/THF[2] | 0.1% Trifluoroacetic acid in Acetonitrile[9] |
| Elution | Gradient[1] | Isocratic[2] | Gradient[9] |
| Flow Rate | 1.0 mL/min[1] | 0.9 mL/min[2] | 1.0 mL/min[9] |
| Detection | 220 nm[1] | 220 nm[2] | 220 nm[9] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
Method Validation Data
The following table summarizes typical validation parameters for HPLC methods used to quantify clopidogrel carboxylic acid.
| Parameter | Clopidogrel Carboxylic Acid |
| Linearity Range | 0.01 - 4 µg/mL[1] |
| Limit of Detection (LOD) | 0.004 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.01 µg/mL[1] |
| Accuracy (Recovery) | 94 - 98%[1] |
| Intra-day Precision (RSD%) | 1.02 - 4.26%[1] |
| Inter-day Precision (RSD%) | 1.04 - 2.12%[1] |
References
- 1. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. ijprt.org [ijprt.org]
- 9. derpharmachemica.com [derpharmachemica.com]
matrix effect in clopidogrel bioanalysis using deuterated standards
Welcome to the technical support center for the bioanalysis of clopidogrel, with a special focus on managing matrix effects using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of clopidogrel bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency of a target analyte, such as clopidogrel, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] In the bioanalysis of clopidogrel, endogenous matrix components like salts, lipids, and proteins are common causes of this effect.[1][4]
Q2: How do deuterated internal standards help in mitigating matrix effects?
A2: Deuterated internal standards (IS), such as clopidogrel-d4, are considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[2][5] The underlying principle is that a stable isotope-labeled IS will have nearly identical physicochemical properties to the analyte (clopidogrel).[6] Therefore, it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to accurate quantification.[1][7]
Q3: Can a deuterated internal standard completely eliminate inaccuracies due to matrix effects?
A3: While highly effective, deuterated standards may not always provide perfect correction. A slight difference in retention time between the analyte and the deuterated IS can occur, a phenomenon more pronounced in high-resolution chromatography systems.[6] If this separation happens in a region of significant and variable ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[1] Therefore, it is crucial to verify the co-elution of the analyte and the IS during method development.
Q4: What are the common sample preparation techniques to reduce matrix effects for clopidogrel analysis?
A4: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques for clopidogrel and its metabolites from plasma include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.[5] While effective for high-throughput screening, it may result in less clean extracts and significant matrix effects.[5][8]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. Diethyl ether and n-hexane mixtures have been used for clopidogrel extraction.[9] LLE generally provides cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Considered a more selective and efficient method for removing interfering components, resulting in a cleaner sample extract.[8][10] This can significantly reduce matrix effects.
Q5: How is the matrix effect quantitatively evaluated?
A5: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration.[11][12] The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to ensure the IS adequately compensates for the matrix effect.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For clopidogrel, a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water often yields good peak shapes.[5][14] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the problem persists, replace the analytical column. | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Improve the sample cleanup procedure. Consider switching from protein precipitation to a more rigorous method like SPE or LLE.[4][8] |
| Analyte instability. | Clopidogrel's active metabolite is unstable. Ensure proper sample handling and stabilization, for instance by using a derivatizing agent like 2-bromo-3'-methoxyacetophenone (MPB) immediately after blood collection.[10][15] | |
| Low Signal Intensity (Ion Suppression) | Co-elution of clopidogrel with phospholipids from the plasma matrix. | Optimize chromatographic separation to move the clopidogrel peak away from the phospholipid elution zone.[4] |
| Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Electrospray ionization (ESI) in positive mode is commonly used for clopidogrel.[5][16] | |
| Analyte and Deuterated IS Do Not Co-elute | Isotopic effect, more common with deuterium labeling and high-efficiency columns. | Adjust chromatographic conditions (e.g., gradient, temperature) to achieve co-elution. If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic separation from the analyte.[6][17] |
| Recovery is Too Low or High | Inefficient extraction procedure. | Optimize the sample preparation method. For LLE, adjust the pH and solvent composition. For SPE, experiment with different sorbents and elution solvents. |
| Overestimation of recovery due to matrix effects. | Re-evaluate recovery by comparing pre-extraction spiked samples to post-extraction spiked samples. Recoveries over 100% can sometimes be attributed to the matrix effect.[11] |
Experimental Protocols & Data
Protocol 1: Clopidogrel Extraction from Human Plasma via Protein Precipitation
This protocol is adapted from a method using acetonitrile for protein precipitation.[5]
Materials:
-
Human plasma samples
-
Clopidogrel and Clopidogrel-d3 (Internal Standard) stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the appropriate amount of clopidogrel working solution for calibration standards or QCs.
-
Add 100 µL of the clopidogrel-d3 internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effect
This protocol provides a general workflow to assess the matrix effect.[11][18]
Procedure:
-
Prepare Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a specific concentration (e.g., medium QC).
-
Prepare Set B (Post-Extraction Spike): Extract blank plasma using your established sample preparation method. Spike the analyte and internal standard into the final, clean extract at the same concentration as Set A.
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate Matrix Effect (%): Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Quantitative Data Summary
The following tables summarize representative data from published methods for clopidogrel bioanalysis.
Table 1: LC-MS/MS Parameters for Clopidogrel Analysis
| Parameter | Value | Reference |
| Analyte | Clopidogrel | [14] |
| Precursor Ion (m/z) | 322.0 | [14] |
| Product Ion (m/z) | 212.0 | [14] |
| Internal Standard | Ticlopidine Analog | [14] |
| IS Precursor Ion (m/z) | 430.0 | [14] |
| IS Product Ion (m/z) | 372.0 | [14] |
| Ionization Mode | ESI Positive | [16] |
Table 2: Recovery and Matrix Effect Data for Clopidogrel and its Metabolites
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) | Reference |
| Clopidogrel | 0.1 | 102.3 ± 9.8 | 9.6 | 98.7 ± 8.5 | 8.6 | [14] |
| 20 | 105.6 ± 7.3 | 6.9 | 101.2 ± 6.4 | 6.3 | [14] | |
| 40 | 108.9 ± 5.4 | 5.0 | 103.5 ± 4.9 | 4.7 | [14] | |
| 2-Oxo-Clopidogrel | 1.0 | 95.7 ± 8.1 | 8.5 | 92.4 ± 7.3 | 7.9 | [14] |
| 20 | 98.2 ± 6.5 | 6.6 | 95.8 ± 5.8 | 6.1 | [14] | |
| 40 | 101.5 ± 4.9 | 4.8 | 97.1 ± 4.2 | 4.3 | [14] |
Visualizations
Caption: General workflow for clopidogrel bioanalysis.
Caption: Conceptual diagram of ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbr-pub.org.cn [jbr-pub.org.cn]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphyonline.com [graphyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Clopidogrel Carboxylic Acid-d4 Analysis
Welcome to the technical support center for the MS/MS analysis of (Rac)-Clopidogrel Carboxylic Acid-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS parameters for this compound?
A1: The optimal parameters for your specific instrument may vary, but a good starting point for method development is positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transition for this compound is typically m/z 312.1 → 202.1.[1] Some studies have also reported using the transition m/z 312.10 → 129.[2][3][4]
Q2: What is a suitable internal standard for the analysis of Clopidogrel carboxylic acid?
A2: this compound is a commonly used and appropriate stable isotope-labeled internal standard for the quantification of Clopidogrel carboxylic acid.[2][3][4]
Q3: What are the common mass transitions for Clopidogrel and its non-deuterated carboxylic acid metabolite?
A3: For Clopidogrel, a common MRM transition is m/z 322.1 → 212.0.[1] For the non-deuterated Clopidogrel carboxylic acid metabolite, the transition is typically m/z 308.1 → 198.1.[1] Another reported transition for the carboxylic acid metabolite is m/z 308.10 → 113.[2][3][4]
Troubleshooting Guide
Issue 1: Poor sensitivity or low signal intensity.
-
Solution 1: Optimize Ionization Source Parameters. Ensure the electrospray ionization (ESI) source is operating in positive mode.[1] Fine-tune the ion spray voltage and capillary temperature. For example, a capillary voltage of 0.5 kV and a cone voltage of 35 V have been used successfully.[1] Another study set the ion spray voltage to 5500 V.[2]
-
Solution 2: Adjust Collision Energy. The optimal collision energy is crucial for achieving good fragmentation and high signal intensity. An optimized collision energy of 16 V has been reported for the d4-metabolite.[1] Systematically vary the collision energy to find the optimal value for your instrument.
-
Solution 3: Check Mobile Phase Composition. The mobile phase can significantly impact ionization efficiency. A common mobile phase consists of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1] The presence of formic acid helps in the protonation of the analyte in positive ESI mode.
-
Solution 4: Improve Sample Extraction. Inefficient sample cleanup can lead to ion suppression. Consider using solid-phase extraction (SPE) for cleaner extracts, which has been shown to provide high sensitivity.[1]
Issue 2: High background noise or interfering peaks.
-
Solution 1: Chromatographic Separation. Ensure adequate chromatographic separation from matrix components. Phospholipids from plasma samples are a common source of interference.[1] Using a suitable C18 column and a gradient elution can help separate the analyte from these interferences.[2][3][4]
-
Solution 2: Sample Preparation. A robust sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical to remove interfering substances from the plasma matrix.[2][3][4][5]
Issue 3: Inconsistent or poor reproducibility.
-
Solution 1: Use of Internal Standard. Consistent use of a stable isotope-labeled internal standard like this compound is essential to correct for variations in sample preparation and instrument response.[2][3][4]
-
Solution 2: System Equilibration. Ensure the LC-MS/MS system is fully equilibrated before injecting samples. This helps in achieving stable retention times and peak areas.
Quantitative Data Summary
The following tables summarize typical MS/MS and chromatographic parameters for the analysis of Clopidogrel carboxylic acid and its deuterated internal standard.
Table 1: MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 312.1 | 202.1 | ESI+ | [1] |
| This compound | 312.10 | 129 | ESI+ | [2][3][4] |
| Clopidogrel carboxylic acid | 308.1 | 198.1 | ESI+ | [1] |
| Clopidogrel carboxylic acid | 308.10 | 113 | ESI+ | [2][3][4] |
| Clopidogrel | 322.1 | 212.0 | ESI+ | [1] |
Table 2: Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 | [2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.140 - 0.5 mL/min | [1][2][3][4] |
| Gradient | Linear gradient from 10% to 90% B | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for extracting Clopidogrel carboxylic acid from plasma.[2][3][4]
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 1 mL of an extraction solvent mixture (e.g., diethyl ether - n-hexane, 80:20, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for addressing low signal intensity issues.
References
preventing degradation of clopidogrel metabolites during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of clopidogrel metabolites during sample storage and analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental workflows involving clopidogrel and its metabolites.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Low or undetectable levels of the active thiol metabolite. | The active thiol metabolite is highly unstable and rapidly degrades in plasma.[1][2][3] | Immediately after blood collection, stabilize the active metabolite by derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone (MPB or BMAP).[1][4][5][6][7] |
| Delay in sample processing or improper storage. | Process blood samples immediately after collection. If immediate analysis is not possible, store the stabilized plasma samples at -80°C.[4][8][9] | |
| High variability in active metabolite concentrations between replicates. | Incomplete derivatization of the active metabolite. | Ensure thorough mixing of the blood sample with the stabilizing agent (MPB/BMAP) immediately upon collection.[5] |
| Inconsistent timing of sample processing. | Standardize the time between blood collection, derivatization, and plasma separation. | |
| Degradation of 2-oxo-clopidogrel. | Oxidation of the 2-oxo-clopidogrel metabolite. | Consider using reducing agents like dithiothreitol (DTT) in the collection tubes to prevent oxidation.[8] |
| Inter-conversion of metabolites during sample handling. | Back-conversion of the major carboxylic acid metabolite to the parent drug, clopidogrel, can occur under certain conditions.[10] | Validate analytical methods to demonstrate no back-conversion of metabolites during sample handling and storage.[10] Maintain samples at low temperatures throughout processing. |
| Poor recovery of analytes during sample extraction. | Suboptimal extraction method for the different chemical properties of clopidogrel and its metabolites. | Solid-phase extraction (SPE) has been reported to provide high recovery.[11][12] Liquid-liquid extraction (LLE) is also commonly used.[12] Optimize the extraction procedure for your specific analytes of interest. |
Frequently Asked Questions (FAQs)
Q1: Why is the active thiol metabolite of clopidogrel so difficult to measure?
A1: The active thiol metabolite of clopidogrel is highly unstable due to its reactive thiol group.[2][3][13] This group is prone to forming disulfide bonds with itself or other molecules in the plasma, leading to rapid degradation.[2][4] Therefore, immediate stabilization upon blood collection is crucial for accurate quantification.[1]
Q2: What is the recommended procedure for stabilizing the active thiol metabolite?
A2: The most widely accepted method is to derivatize the active metabolite immediately after blood collection using an alkylating reagent.[5][6] 2-bromo-3'-methoxyacetophenone (MPB or BMAP) is commonly used to block the reactive thiol group, forming a stable derivative (CAMD) that can be accurately measured by LC-MS/MS.[1][4][14]
Q3: What are the optimal storage conditions for plasma samples containing clopidogrel and its metabolites?
A3: Once the active metabolite is stabilized, plasma samples should be stored at -80°C for long-term stability.[4][8][9] Stability studies have shown that the derivatized active metabolite (CAMD), clopidogrel, and the inactive carboxylic acid metabolite are stable for at least 45 days and up to 9 months at -80°C.[4][15] Short-term storage at room temperature for up to 8 hours has also been shown to be acceptable for the derivatized metabolite.[4][8]
Q4: Can I measure clopidogrel and its metabolites from the same plasma sample?
A4: Yes, several validated LC-MS/MS methods have been developed for the simultaneous quantification of clopidogrel, its derivatized active metabolite (CAMD), and other metabolites like 2-oxo-clopidogrel and the carboxylic acid metabolite from a single plasma sample.[4][5][6][8]
Q5: Does the stabilizing agent MPB interfere with the analysis of the parent clopidogrel?
A5: Studies have shown that the derivatizing agent MPB does not significantly affect the quantification of the parent clopidogrel.[4][5][14] This allows for the simultaneous measurement of both the parent drug and the stabilized active metabolite from the same sample aliquot.[5][6]
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol outlines the immediate steps required after blood collection to ensure the stability of the active thiol metabolite.
-
Preparation of Collection Tubes : Prior to blood draw, prepare collection tubes (e.g., EDTA tubes) by adding a solution of the stabilizing agent, 2-bromo-3'-methoxyacetophenone (MPB or BMAP). For each 1 mL of whole blood, 10 μL of a 50 mM solution of BMAP in acetonitrile can be used.[15]
-
Blood Collection : Collect venous blood directly into the prepared tubes.
-
Immediate Mixing : Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the stabilizing agent.
-
Plasma Separation : Centrifuge the blood sample (e.g., at 16,000 g for 10 minutes) to separate the plasma.[8]
-
Storage : Transfer the resulting plasma to a clean tube and store at -80°C until analysis.[8]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for extracting clopidogrel and its metabolites from stabilized plasma for LC-MS/MS analysis.
-
Thawing : Thaw the stabilized plasma samples on ice.
-
Internal Standard Addition : Add an internal standard solution (e.g., ticlopidine or deuterated analogs of the analytes) to the plasma sample.[5]
-
Protein Precipitation : Precipitate plasma proteins by adding a solvent like acetonitrile.[5] Vortex the mixture and then centrifuge to pellet the proteins.
-
Extraction :
-
Liquid-Liquid Extraction (LLE) : Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and centrifuge.[4][8] Collect the organic layer.
-
Solid-Phase Extraction (SPE) : Alternatively, load the supernatant onto an appropriate SPE cartridge. Wash the cartridge and then elute the analytes with a suitable solvent.[12]
-
-
Evaporation and Reconstitution : Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system for quantification.
Data Summary
Table 1: Stability of Clopidogrel and its Metabolites under Various Storage Conditions
| Analyte | Storage Condition | Duration | Stability | Reference |
| Derivatized Active Metabolite (CAMD) | Room Temperature | 8 hours | Stable | [4][8] |
| -80°C | 45 days | Stable | [4][8] | |
| -80°C | 9 months | Stable | [15] | |
| Freeze-Thaw (3 cycles) | - | Stable | [4][8] | |
| Clopidogrel | Room Temperature | 8 hours | Stable | [4][8] |
| -80°C | 45 days | Stable | [4][8] | |
| -80°C | 9 months | Stable | [15] | |
| Freeze-Thaw (3 cycles) | - | Stable | [4][8] | |
| 2-Oxo-Clopidogrel | Room Temperature | 8 hours | Stable | [4][8] |
| -80°C | 45 days | Stable | [4][8] | |
| Freeze-Thaw (3 cycles) | - | Stable | [4][8] | |
| Carboxylic Acid Metabolite | -80°C | 9 months | Stable | [15] |
Visualizations
Clopidogrel Metabolism and Stabilization Workflow
Caption: Workflow for the metabolism of clopidogrel and the stabilization of its active metabolite.
Troubleshooting Logic for Low Active Metabolite Detection
Caption: Troubleshooting guide for low detection of the active clopidogrel metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advion.com [advion.com]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clopidogrel Bioanalytical Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in clopidogrel bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in clopidogrel bioanalytical assays?
Variability in clopidogrel assays can stem from multiple sources, broadly categorized as pre-analytical, analytical, and post-analytical. Key factors include the inherent instability of its active metabolite, sample collection and handling procedures, choice of analytical method, and potential drug-drug interactions.[1][2] Clopidogrel is a prodrug that is converted into an unstable active thiol metabolite and a major, inactive carboxylic acid metabolite.[3] The instability of the active metabolite is a critical factor that must be addressed immediately upon sample collection to ensure accurate quantification.[4]
Q2: Which clopidogrel metabolite should be measured for pharmacokinetic studies?
For pharmacokinetic (PK) and bioequivalence studies, regulatory guidelines often require the measurement of the parent drug, clopidogrel.[3] However, to understand the pharmacodynamic effects, quantifying the highly unstable active metabolite (CAM) is crucial.[4] Due to its rapid degradation, CAM must be stabilized immediately after blood collection, typically by derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone (BMAP) or 3-methoxyphenacyl bromide (MPBr).[4][5] The major inactive carboxylic acid metabolite is more stable and present at higher concentrations, making it easier to measure, but it does not reflect the drug's antiplatelet activity.[6]
Q3: What is "back-conversion" and how can it be prevented?
Back-conversion refers to the in-vitro conversion of the inactive carboxylic acid metabolite back to the parent clopidogrel, which can falsely elevate the measured concentration of the parent drug.[1][3] This phenomenon can be a significant source of variability. To prevent this, it is recommended to avoid the use of certain alcohols, like methanol, in the sample preparation and analytical process.[7] Using an online Solid Phase Extraction (SPE) system can also effectively solve the back-conversion problem by minimizing sample manipulation and exposure to conditions that facilitate the reaction.[8][9]
Troubleshooting Guide
Issue 1: High Coefficient of Variation (CV%) in Quality Control (QC) Samples
| Potential Cause & Solution | Detailed Explanation |
| Analyte Instability | The active metabolite of clopidogrel degrades rapidly in plasma.[4] Solution: Ensure immediate stabilization of the active metabolite in whole blood right after collection. Use an alkylating reagent like MPBr in the collection tube. For the parent drug, minimize bench-top time and keep samples at a low temperature (e.g., 4°C) during processing.[8] |
| Inconsistent Sample Preparation | Manual extraction techniques like liquid-liquid extraction (LLE) or protein precipitation (PPT) can introduce variability. Solution: Automate extraction where possible. Ensure consistent vortexing times, precise volume transfers, and controlled temperature conditions. An online SPE system can significantly improve reproducibility.[8] |
| Poor Internal Standard (IS) Performance | The IS may not be adequately tracking the analyte due to differences in extraction recovery or matrix effects.[10] Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., clopidogrel-d4).[8] If unavailable, choose a structural analog that co-elutes and has similar ionization and extraction properties. Monitor the IS response across all samples; significant variation may indicate a problem with sample preparation.[10] |
| Matrix Effects | Endogenous components in plasma can suppress or enhance the ionization of the analyte and/or IS, leading to inconsistent results.[3] Solution: Optimize the sample cleanup procedure. LLE or SPE are generally better at removing interfering matrix components than PPT. Modify chromatographic conditions to separate the analyte from the interfering peaks. Assess matrix effects from at least six different sources of blank plasma during method validation.[3][11] |
Issue 2: Poor Recovery of Clopidogrel or its Metabolites
| Potential Cause & Solution | Detailed Explanation |
| Suboptimal Extraction pH | The extraction efficiency of clopidogrel and its metabolites is pH-dependent. Solution: Adjust the pH of the plasma sample before extraction. For example, buffering the plasma to pH 6.8 before LLE with diethyl ether has been shown to be effective for the parent drug.[12] |
| Inefficient Extraction Solvent/Method | The chosen solvent or technique may not be optimal for the analyte. Solution: Test different organic solvents for LLE (e.g., ethyl acetate, methyl tert-butyl ether) or different sorbents for SPE (e.g., C8, C18).[11][12][13] Protein precipitation is fast but often results in lower recovery and less clean extracts compared to LLE or SPE. |
| Incomplete Derivatization (for Active Metabolite) | The reaction to stabilize the active metabolite may be incomplete. Solution: Ensure the stabilizing agent (e.g., MPBr) is in sufficient excess and that the reaction conditions (time, temperature) are optimized. Reaction efficiencies of over 90% have been reported in whole blood.[4] |
Issue 3: Inconsistent Chromatographic Peak Shapes or Retention Times
| Potential Cause & Solution | Detailed Explanation |
| Column Degradation | The analytical column performance can degrade over time due to matrix buildup. Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure between batches. If peak shape deteriorates, replace the column. |
| Mobile Phase Issues | Inconsistent mobile phase preparation or degradation can cause retention time shifts. Solution: Prepare fresh mobile phase for each analytical run. Ensure accurate pH adjustment and thorough mixing of aqueous and organic components. Filter and degas the mobile phase before use. |
| Sample Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: The final sample solvent should be as close in composition to the initial mobile phase as possible. This is particularly important for gradient elution methods. |
Quantitative Data on Assay Precision
The following tables summarize typical precision data from validated bioanalytical methods, demonstrating achievable performance when sources of variability are controlled.
Table 1: Precision and Accuracy for Clopidogrel Active Metabolite (CAM-D)
| QC Level | Within Assay Precision (CV%) | Between Assay Precision (CV%) | Accuracy (% Deviation) |
| Low | ≤7% | ≤2.8% | ≤2.6% |
| Medium | ≤7% | ≤2.8% | ≤2.6% |
| High | ≤7% | ≤2.8% | ≤2.6% |
| Data adapted from a study in feline plasma. CAM-D refers to the derivatized (stabilized) active metabolite.[5] |
Table 2: Precision and Accuracy for Parent Clopidogrel
| QC Level | Within-Run Precision (CV%) | Between-Run Precision (CV%) | Accuracy (%) |
| LLOQ (5.4 ng/L) | 12% | 9.7% | 99.1% |
| Low QC (16 ng/L) | 6.3% | 7.5% | 101.9% |
| Medium QC (432 ng/L) | 2.5% | 3.5% | 100.2% |
| High QC (1728 ng/L) | 2.1% | 3.0% | 100.1% |
| Data adapted from a validated LC-MS/MS method in human plasma.[3] |
Key Experimental Protocols
Protocol 1: Stabilization and Extraction of Clopidogrel Active Metabolite
This protocol is based on the immediate derivatization of the unstable active metabolite in whole blood.
-
Sample Collection: Collect 1 mL of whole blood into a pre-prepared 2 mL polypropylene tube containing 10 µL of a 50 mM solution of the stabilizing agent BMAP (2-bromo-3'-methoxyacetophenone) in acetonitrile and 20 µL of a 500 mM EDTA solution.[5]
-
Mixing: Immediately after collection, gently invert the tube several times to ensure thorough mixing of blood with the stabilizing and anticoagulant solutions.
-
Plasma Separation: Centrifuge the sample to separate the plasma.
-
Protein Precipitation: To 500 µL of the resulting plasma, add an internal standard and precipitate proteins using an appropriate volume of acetonitrile.
-
Extraction: Vortex and centrifuge the sample. Transfer the supernatant to a new plate or vial.
-
Dilution & Analysis: The supernatant can be further diluted as needed before injection into the LC-MS/MS system. For example, dilute with 0.1% formic acid in water.[5]
Protocol 2: Extraction of Parent Clopidogrel using LLE
This protocol is suitable for quantifying the parent drug in human plasma.
-
Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add the internal standard (e.g., Ticlopidine).[3]
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[3]
Visualizations
Clopidogrel Metabolic Pathway
The following diagram illustrates the two main metabolic pathways of clopidogrel after administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Clopidogrel variability: role of plasma protein binding alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. scribd.com [scribd.com]
- 12. graphyonline.com [graphyonline.com]
- 13. jbr-pub.org.cn [jbr-pub.org.cn]
Technical Support Center: Clopidogrel and Metabolite Plasma Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clopidogrel and its metabolites in plasma. Accurate quantification of these compounds is critical for pharmacokinetic and pharmacodynamic studies, but their inherent instability presents significant analytical challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, processing, and analysis of plasma samples for clopidogrel and its metabolites.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| CLP-S-01 | Low or undetectable levels of the active thiol metabolite. | The active thiol metabolite is highly unstable and rapidly degrades in plasma.[1][2] | - Immediately stabilize the whole blood sample after collection using an alkylating agent like 2-bromo-3'-methoxyacetophenone (MPB or BMAP).[1][3][4] - Minimize the time between blood collection and plasma separation.[5] - Ensure proper storage of samples at -80°C.[4][5] |
| CLP-S-02 | High variability in active metabolite concentrations between replicates. | - Incomplete or inconsistent derivatization with the stabilizing agent. - Degradation of the active metabolite prior to stabilization. | - Optimize the concentration of the stabilizing agent and the reaction time.[1] - Standardize the blood collection and immediate stabilization procedure across all samples. |
| CLP-S-03 | Degradation of 2-oxo-clopidogrel during sample processing. | The intermediate metabolite, 2-oxo-clopidogrel, is also known to be unstable in plasma.[3] | - Process samples on ice to minimize degradation. - Reduce the time between plasma separation and extraction. |
| CLP-S-04 | Inconsistent results for clopidogrel (parent drug). | Although more stable than its active metabolite, clopidogrel can still be susceptible to degradation under certain conditions. | - Avoid repeated freeze-thaw cycles of plasma samples.[3] - Store plasma at -80°C for long-term stability.[3][6] - Ensure the pH of the sample is maintained, as pH shifts can affect stability. |
| CLP-S-05 | Matrix effects observed during LC-MS/MS analysis. | Co-eluting endogenous plasma components can suppress or enhance the ionization of the analytes. | - Optimize the chromatographic separation to resolve analytes from interfering matrix components. - Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE).[4][7] - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. Why is the active thiol metabolite of clopidogrel so unstable in plasma?
The active metabolite of clopidogrel contains a reactive thiol group that is prone to oxidation, leading to the formation of disulfide bridges with itself or other thiol-containing molecules in the plasma, rendering it inactive.[2][4]
2. What is the recommended procedure for stabilizing the active thiol metabolite?
The most common and effective method is to derivatize the thiol group immediately upon blood collection. This is typically done by adding an alkylating reagent, such as 2-bromo-3'-methoxyacetophenone (MPB or BMAP), to the whole blood sample.[1][3][4] This reaction forms a stable derivative that can be accurately quantified by LC-MS/MS.
3. How should plasma samples be stored to ensure the stability of clopidogrel and its metabolites?
For long-term storage, plasma samples should be kept at -80°C.[3][4][5] Studies have shown that the derivatized active metabolite is stable for at least 4 months at -80°C.[4] The parent drug and the inactive carboxylic acid metabolite are also stable under these conditions.[3] Repeated freeze-thaw cycles should be avoided.[3]
4. What are the key pre-analytical variables to control for accurate measurements?
Key pre-analytical variables include the type of anticoagulant used (EDTA is common), the time between blood collection and centrifugation, the temperature during processing, and the immediate stabilization of the active metabolite.[5][8] Standardization of these factors across all study samples is crucial for reliable data.
5. Can the inactive carboxylic acid metabolite be used as a surrogate marker for clopidogrel exposure?
While the inactive carboxylic acid metabolite is the most abundant metabolite and is much more stable than the active form, its concentration may not always directly correlate with the levels of the active metabolite and the resulting antiplatelet effect.[5] However, some studies have shown a significant correlation.[5] Direct measurement of the stabilized active metabolite is the preferred method for assessing the pharmacologically active component.
Data Presentation: Stability of Clopidogrel and its Metabolites
The following tables summarize the stability data for clopidogrel and its key metabolites under various conditions.
Table 1: Stability of Derivatized Clopidogrel Active Metabolite (CAM-D) in Plasma
| Storage Condition | Duration | Analyte Concentration | Stability (% Remaining) | Reference |
| Room Temperature | 1 week | 100 ng/mL | Stable (within 20% decrease) | [3] |
| 4°C | 1 week | 100 ng/mL | Stable (within 20% decrease) | [3] |
| -20°C | 1 week | 100 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 1 week | 100 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 9 months | 100 ng/mL | Stable (within 20% decrease) | [3] |
| Freeze-Thaw Cycles (3 cycles) | N/A | 100 ng/mL | Stable (≤13% decrease) | [3] |
Table 2: Stability of Clopidogrel in Plasma
| Storage Condition | Duration | Analyte Concentration | Stability (% Remaining) | Reference |
| Room Temperature | 1 week | 38.3 ng/mL | Stable (within 20% decrease) | [3] |
| 4°C | 1 week | 38.3 ng/mL | Stable (within 20% decrease) | [3] |
| -20°C | 1 week | 38.3 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 1 week | 38.3 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 9 months | 76.6 ng/mL | Stable (within 20% decrease) | [3] |
| Freeze-Thaw Cycles (3 cycles) | N/A | Not Specified | Stable (≤13% decrease) | [3] |
Table 3: Stability of Clopidogrel Carboxylic Acid Metabolite in Plasma
| Storage Condition | Duration | Analyte Concentration | Stability (% Remaining) | Reference |
| Room Temperature | 1 week | 500 ng/mL | Stable (within 20% decrease) | [3] |
| 4°C | 1 week | 500 ng/mL | Stable (within 20% decrease) | [3] |
| -20°C | 1 week | 500 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 1 week | 500 ng/mL | Stable (within 20% decrease) | [3] |
| -80°C | 9 months | 2,500 ng/mL | Stable (within 20% decrease) | [3] |
| Freeze-Thaw Cycles (3 cycles) | N/A | Not Specified | Stable (≤13% decrease) | [3] |
Table 4: Stability of 2-oxo-clopidogrel in Plasma
| Storage Condition | Duration | Stability | Reference |
| Room Temperature, 4°C, -20°C, -80°C | > 6 hours | Unstable (>25% decrease) | [3] |
Experimental Protocols
Protocol 1: Blood Collection and Immediate Stabilization of Clopidogrel Active Metabolite
-
Preparation: Prepare collection tubes containing an anticoagulant (e.g., K2EDTA) and the stabilizing agent, 2-bromo-3'-methoxyacetophenone (BMAP), dissolved in acetonitrile.[3]
-
Blood Collection: Draw whole blood directly into the prepared tube.
-
Mixing: Immediately and gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and stabilizing agent.
-
Incubation: Allow the derivatization reaction to proceed for a specified time at room temperature (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample to separate the plasma.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
-
Storage: Store the plasma sample at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard (preferably a stable isotope-labeled version of the analyte) to each plasma sample.
-
Protein Precipitation: Precipitate the plasma proteins by adding a solvent such as acetonitrile. Vortex mix the samples.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of clopidogrel.
Caption: Workflow for plasma sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Pre-Analytical Variables [practical-haemostasis.com]
troubleshooting poor recovery of clopidogrel from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of clopidogrel from plasma samples.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low recovery of clopidogrel from our plasma samples. What are the potential causes?
Low recovery of clopidogrel can stem from several factors, primarily related to its instability and the extraction method employed. Key potential causes include:
-
Analyte Instability: Clopidogrel is a prodrug, and both the parent drug and its active thiol metabolite are unstable in plasma.[1][2][3] The active metabolite is particularly labile due to its reactive thiol group and can rapidly degrade.[2][4] Furthermore, about 85% of clopidogrel is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite.[3][5][6]
-
Suboptimal Sample Handling and Storage: Improper handling of blood samples can lead to degradation. It is crucial to process samples promptly after collection and store them at appropriate temperatures (typically -80°C) to minimize analyte loss.[1][7][8] For the active metabolite, immediate stabilization upon blood collection is imperative.[2][9]
-
Inefficient Extraction Method: The chosen extraction method—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—may not be optimized for clopidogrel, leading to poor recovery. Factors such as the choice of solvent, pH, and elution conditions are critical.[5][10][11]
-
Back-Conversion of Metabolites: Under certain conditions, particularly during sample processing, metabolites can convert back to the parent drug, leading to inaccurate quantification.[12]
-
Plasma Protein Binding: Clopidogrel and its metabolites are extensively bound to plasma proteins.[1][13] Inefficient disruption of this binding during extraction can result in low recovery. The inactive carboxylic acid metabolite can also displace the active metabolite from its binding sites.[1]
Q2: What are the best practices for blood sample collection and handling to ensure clopidogrel stability?
To ensure the stability of clopidogrel and its metabolites, adhere to the following best practices:
-
Anticoagulant: Collect blood samples in tubes containing an appropriate anticoagulant, such as EDTA.[10]
-
Immediate Processing: Process blood samples as soon as possible after collection to minimize enzymatic degradation.[14] Centrifuge the samples to separate the plasma.
-
Stabilization of Active Metabolite: For the analysis of the active thiol metabolite, immediate derivatization in whole blood is crucial to prevent its rapid degradation.[2][9] An alkylating reagent like 2-bromo-3'-methoxyacetophenone (MPB) can be used to stabilize the thiol group.[2][9]
-
Storage Conditions: Store plasma samples at ultra-low temperatures, preferably -80°C, to ensure long-term stability.[1][7] Avoid repeated freeze-thaw cycles.[15]
Q3: Can you provide a comparison of different extraction methods for clopidogrel from plasma?
The choice of extraction method significantly impacts recovery. Below is a summary of common methods with their reported recovery rates.
| Extraction Method | Key Parameters | Reported Recovery (%) | References |
| Protein Precipitation (PPT) | Precipitating Agent: Acetonitrile | Not explicitly stated, but method is used. | [1][16] |
| Liquid-Liquid Extraction (LLE) | Extraction Solvent: Diethyl ether, Pentane, Ethyl acetate, Hexane-ethyl acetate mixture, Methyl tert-butyl ether (MTBE) | ~69 - 100.3 | [10][11][15][17][18] |
| Solid-Phase Extraction (SPE) | Sorbent: C2, C18, Hypercarb | ~74.6 - >85 | [9][19] |
Note: Recovery can be highly dependent on the specific protocol and optimization.
Troubleshooting Guides
Guide 1: Addressing Low Recovery
This guide provides a systematic approach to troubleshooting poor recovery of clopidogrel.
Step 1: Review Sample Handling and Storage Procedures
-
Action: Verify that blood samples were processed promptly and that plasma was stored at -80°C immediately after separation.
-
Rationale: Delays in processing can lead to enzymatic degradation of clopidogrel.[3][20] Improper storage temperatures compromise analyte stability.[7]
Step 2: Evaluate the Stability of Clopidogrel and its Metabolites
-
Action: If analyzing the active metabolite, confirm that a stabilization agent was added immediately after blood collection.
-
Rationale: The active thiol metabolite is highly unstable and requires immediate derivatization for accurate measurement.[2][9]
Step 3: Optimize the Extraction Protocol
-
Action: Depending on your current method, consider the following optimizations:
-
For LLE: Experiment with different organic solvents (e.g., diethyl ether, MTBE) and adjust the pH of the plasma sample to optimize partitioning.[10][17][18]
-
For SPE: Ensure the sorbent type is appropriate for clopidogrel. Optimize the wash and elution steps to minimize loss of the analyte and remove interferences.
-
For PPT: While simple, PPT may result in lower recoveries and less clean extracts compared to LLE or SPE. Consider switching to LLE or SPE for improved results.
-
Step 4: Investigate Potential for Back-Conversion
-
Action: Review the sample processing workflow for any steps that might induce the conversion of metabolites back to clopidogrel, such as the use of certain alcohols in the procedure.[15]
-
Rationale: Inaccurate quantification can occur if metabolites are converted back to the parent drug during analysis.[12]
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor clopidogrel recovery.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Clopidogrel
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 0.5 mL of plasma, add an internal standard.
-
Vortex mix for 30 seconds.
-
-
pH Adjustment (Optional but Recommended):
-
Add a small volume of buffer (e.g., acetate buffer pH 6.8) to adjust the sample pH.[10]
-
Vortex mix for 1 minute.
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Clopidogrel
This is a simpler but potentially less clean extraction method.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes to pellet the precipitated proteins.[16]
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
Visual Workflow for Sample Preparation
Caption: General workflow for clopidogrel plasma sample preparation.
References
- 1. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novapublishers.com [novapublishers.com]
- 6. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graphyonline.com [graphyonline.com]
- 11. Determination of clopidogrel in human plasma by liquid chromatography/tandem mass spectrometry: application to a clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zoetis [zoetisus.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting signal instability with (Rac)-Clopidogrel carboxylic acid-d4
Welcome to the technical support center for (Rac)-Clopidogrel carboxylic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting signal instability and other common issues encountered during the analytical measurement of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled form of Clopidogrel carboxylic acid, the main inactive metabolite of the antiplatelet drug Clopidogrel.[1][2] Its primary application is as an internal standard (IS) for the quantitative analysis of Clopidogrel carboxylic acid in biological matrices, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Q2: I am observing high variability in the signal intensity of this compound between samples in the same batch. What are the potential causes?
Signal instability with a deuterated internal standard can stem from several factors, which can be broadly categorized as:
-
Sample and Material Related Issues: This includes problems with the sample preparation workflow, the quality of chemicals and materials used, and the stability of the internal standard in the matrix.[4]
-
LC-MS/MS Method Instability: An unsuitable analytical method can lead to signal instability. For instance, high source temperatures in the mass spectrometer might cause degradation of the analyte.[4]
-
Instrument Performance Issues: Hardware problems, such as contamination of the mass spectrometer, issues with the electrospray source, or autosampler performance can all result in signal instability.[4]
Q3: Could the deuterium label on this compound be exchanging with hydrogen from my sample or solvent?
Yes, this phenomenon, known as isotopic or hydrogen-deuterium (H/D) back-exchange, can occur.[5] It happens when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely if the deuterium labels are in chemically unstable positions.[5] To minimize this, it's recommended to work at a low pH (around 2.5) and at reduced temperatures.[6]
Q4: How can I differentiate between matrix effects and instrument instability as the cause of signal variability?
A systematic approach can help distinguish between these two potential issues. One common method is to inject a series of pure standard solutions (without the biological matrix) at regular intervals during the analytical run. If the internal standard signal is stable in these pure solutions but fluctuates in the actual samples, matrix effects are the likely cause.[1] Conversely, if the signal is unstable in both pure standards and samples, an instrument issue is more probable.
Troubleshooting Guides
Guide 1: Investigating Signal Instability of this compound
This guide provides a step-by-step approach to diagnosing the root cause of signal instability.
Step 1: Review Chromatographic Data
-
Peak Shape: Check for fronting, tailing, or split peaks in the chromatogram of the internal standard. Poor peak shape can indicate issues with the column or mobile phase.
-
Retention Time: Consistent retention times are crucial. Drifting retention times can point to problems with the LC pump, column degradation, or insufficient column equilibration.
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can make the peak area integration less reliable.
Step 2: Evaluate the Entire Analytical Batch
-
Plot IS Area vs. Injection Number: A visual representation can reveal trends. A gradual decrease in signal may suggest source contamination or column degradation, while random fluctuations might point to injection inconsistencies.[7]
-
Compare IS Response in Standards, QCs, and Unknowns: Systematic differences in the IS area between calibration standards/QCs and unknown samples can be an indication of differential matrix effects.[7]
Step 3: Isolate the Problem Source (Sample, Method, or Instrument)
-
Re-inject a Sample with a Stable Signal: If a previously analyzed sample with a good signal now shows instability, it's likely an instrument issue.
-
Prepare a Fresh Set of Standards and QCs: If the fresh set gives a stable signal, the problem may lie with the stability of the original samples or the preparation procedure.
Data Presentation
Table 1: Typical Acceptance Criteria for a Validated LC-MS/MS Method
This table summarizes common acceptance criteria for bioanalytical method validation, providing a benchmark for your own experiments.
| Parameter | Acceptance Criteria | Reference |
| Linearity (r) | >0.99 | [8][9] |
| Intra-batch Precision (CV) | ≤15% (≤20% at LLOQ) | [3][8] |
| Inter-batch Precision (CV) | ≤15% (≤20% at LLOQ) | [3][8] |
| Intra-batch Accuracy (%RE) | Within ±15% (±20% at LLOQ) | [3][8] |
| Inter-batch Accuracy (%RE) | Within ±15% (±20% at LLOQ) | [3][8] |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; %RE: Percent Relative Error.
Table 2: Example LC-MS/MS Parameters for Clopidogrel Carboxylic Acid Analysis
The following table provides a starting point for developing an analytical method. Parameters should be optimized for your specific instrumentation.
| Parameter | Setting | Reference |
| Column | C18 | [10][11] |
| Mobile Phase | Methanol, De-ionized Water, and Formic Acid | [10][11] |
| Flow Rate | 0.140 - 0.5 mL/min | [3][10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MRM Transition (Analyte) | 308.1 → 198.1 m/z or 308.10 → 113 m/z | [3][10] |
| MRM Transition (IS) | 312.1 → 202.1 m/z or 312.10 → 129 m/z | [3][10] |
| Capillary Voltage | 0.5 kV | [3] |
| Cone Voltage | 35 V | [3] |
| Collision Energy | 16 V | [3] |
MRM: Multiple Reaction Monitoring
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Clopidogrel Carboxylic Acid from Human Plasma
This protocol is adapted from a published method for the extraction of Clopidogrel carboxylic acid from plasma.[10][11]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Diethyl ether - n-hexane (80:20, v/v) extraction solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add the diethyl ether - n-hexane extraction solvent.
-
Vortex the mixture for 60 seconds.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Isotopic Back-Exchange
This protocol helps determine if H/D back-exchange is occurring under your experimental conditions.
Materials:
-
This compound internal standard solution
-
Blank biological matrix (e.g., plasma)
-
LC-MS/MS system
Procedure:
-
T=0 Sample: Spike a known concentration of the IS into the blank matrix and immediately process it using your standard sample preparation protocol.
-
Incubated Sample: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your entire sample preparation and analysis time (e.g., room temperature for 4 hours or in the autosampler at 4°C for 24 hours).
-
Process the incubated sample using your established extraction method.
-
Analyze both the T=0 and incubated samples by LC-MS/MS.
-
Data Analysis:
-
Compare the peak area of the deuterated IS in the incubated sample to the T=0 sample. A significant decrease suggests potential degradation or exchange.
-
Monitor the mass transition for the unlabeled Clopidogrel carboxylic acid in the incubated sample. The appearance or increase of a peak at the retention time of the IS is a direct indication of back-exchange.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for signal instability.
Caption: LLE sample preparation and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
Technical Support Center: UHPLC-MS/MS Method Optimization for Clopidogrel Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UHPLC-MS/MS analysis of clopidogrel and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of clopidogrel and why are they important to measure?
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The major metabolic pathways involve both activation and inactivation.[1][2][3][4] Approximately 85-90% of an oral dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid, CLO-CA).[4] The remaining 10-15% is metabolized in two sequential oxidative steps by cytochrome P450 (CYP) isoenzymes in the liver to form an intermediate metabolite, 2-oxo-clopidogrel, which is then converted to the active thiol metabolite (CAM).[2][4][5][6] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[1][2][5] Measuring the parent drug, the inactive metabolite, and the active metabolite is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for understanding the inter-individual variability in response to clopidogrel treatment.[7]
Q2: Why is the analysis of the active thiol metabolite of clopidogrel challenging?
The quantitation of the active thiol metabolite (CAM) in biological matrices is challenging due to its low concentrations, inherent instability, and the presence of four diastereomers.[8][9] The thiol group is susceptible to oxidation, leading to the formation of disulfide bridges. To overcome this, immediate derivatization of the thiol group in the blood sample after collection is necessary to ensure its stability during sample handling and storage.[9][10][11] A common derivatizing agent used is 2-bromo-3'-methoxyacetophenone (MPB).[10][11]
Q3: What are the common sample preparation techniques for clopidogrel and its metabolites in plasma?
Common sample preparation techniques for the analysis of clopidogrel and its metabolites from plasma include:
-
Protein Precipitation (PPT): This is a simple and rapid method often performed using acetonitrile or methanol.[7][10][12]
-
Liquid-Liquid Extraction (LLE): LLE is another frequently used technique that can provide cleaner extracts compared to PPT.[13][14]
-
Solid-Phase Extraction (SPE): SPE, including microelution SPE, can offer high recovery and cleaner samples, which is particularly beneficial for achieving low limits of quantification.[11][13] Online SPE systems have also been used to automate the process and address issues like back-conversion of metabolites.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or tailing for clopidogrel or its metabolites | - Inappropriate mobile phase pH. - Column degradation. - Sample matrix effects. | - Optimize the mobile phase composition and pH. The use of formic acid is common.[7] - Use a guard column and ensure proper column washing and regeneration. - Employ a more effective sample cleanup method like SPE or LLE to minimize matrix interference.[11][13][14] |
| Low sensitivity or inability to detect the active thiol metabolite | - Instability of the active metabolite. - Inefficient derivatization. - Suboptimal MS/MS parameters. | - Ensure immediate derivatization of the blood sample after collection using an appropriate stabilizing agent like MPB.[10][11] - Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). - Perform thorough optimization of MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage.[13] |
| High background noise or interfering peaks | - Matrix effects from plasma components. - Contamination from solvents or labware. - Carryover from previous injections. | - Improve sample preparation to remove interfering substances.[13] - Use high-purity solvents and thoroughly clean all labware. - Optimize the autosampler wash procedure and use a strong solvent to wash the injection needle and port. |
| Inconsistent retention times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column equilibration issues. | - Use a column oven to maintain a stable temperature.[15] - Ensure the mobile phase is well-mixed and degassed. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. |
| Back-conversion of metabolites | - Instability of metabolites in the analytical system. | - Utilize an online SPE-LC-MS/MS system to minimize sample processing time and potential for back-conversion.[15] |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization for specific applications.
-
To a 50 µL plasma sample, add 100 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-clopidogrel).[7]
-
Vortex the mixture for 15-30 seconds to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 13,400 x g) for 5 minutes.[7]
-
Transfer the supernatant to a clean tube or vial for UHPLC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from published UHPLC-MS/MS methods for clopidogrel and its metabolites.
Table 1: Lower Limits of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Reference |
| Clopidogrel | 0.001 | [13] |
| Clopidogrel Carboxylic Acid | 0.001 | [13] |
| Clopidogrel Active Metabolite (H4) | 0.05 | [8][9] |
| Derivatized Active Metabolite (CAMD) | 0.1 | [10][12] |
Table 2: UHPLC-MS/MS Parameters
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Waters Acquity UPLC sub-2µm-C18, Kromasil C8) | [7][10][12] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol with 0.1% formic acid | [7][14] |
| Flow Rate | 0.3 - 0.5 mL/min | [7][14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| MS/MS Transitions (m/z) | Clopidogrel: 322.1 → 212.0 d4-Clopidogrel: 326.1 → 216.1 Clopidogrel Acid Metabolite: 308.1 → 198.1 d4-Clopidogrel Acid Metabolite: 312.1 → 202.1 | [13] |
Visualizations
Caption: Clopidogrel Metabolic Pathway
Caption: UHPLC-MS/MS Experimental Workflow
References
- 1. SMPDB [smpdb.ca]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. novapublishers.com [novapublishers.com]
- 7. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive and fast UHPLC-MS/MS method for determination of clopidogrel, clopidogrel acid and clopidogrel active metabolite H4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Accuracy and Precision of (Rac)-Clopidogrel Carboxylic Acid-d4 Method
For researchers and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the analytical method utilizing (Rac)-Clopidogrel carboxylic acid-d4 as an internal standard for the quantification of clopidogrel's main inactive metabolite, clopidogrel carboxylic acid.
Performance Comparison
The use of a deuterated internal standard like this compound is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision. This is due to its similar physicochemical properties to the analyte, which compensates for variability during sample preparation and analysis.
Below is a summary of performance data from various validated bioanalytical methods for the quantification of clopidogrel carboxylic acid in human plasma.
| Method | Analyte | Internal Standard | LLOQ (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) | Reference |
| LC-MS/MS | Clopidogrel carboxylic acid | Clopidogrel-d4-carboxylic acid | 25 | 90 - 98 | ≤ 10 | 92.1 - 96.9 | ≤ 10 | |
| HPLC | Clopidogrel carboxylic acid | Atorvastatin | 125 | 98.9 - 101.5 | 1.30 - 6.06 | 96.2 - 101.1 | 3.47 - 4.30 | |
| HPLC | Clopidogrel carboxylic acid | Ticlopidine | 200 | - | 1.0 - 4.8 | - | 1.0 - 4.8 | |
| UHPLC-MS/MS | Clopidogrel & Clopidogrel carboxylic acid | - | 0.001 | ± 15 | ≤ 15 | ± 15 | ≤ 15 | |
| HPLC-MS/MS | Clopidogrel carboxylic acid | - | - | ≤ 17.9 | ≤ 7.0 | ≤ 17.9 | ≤ 11.3 |
Experimental Workflow
A typical bioanalytical workflow for the quantification of clopidogrel carboxylic acid in plasma using LC-MS/MS with a deuterated internal standard involves several key steps from sample collection to data analysis.
Bioanalytical workflow for clopidogrel carboxylic acid quantification.
Detailed Experimental Protocol (LC-MS/MS Method)
The following provides a representative experimental protocol for the determination of clopidogrel carboxylic acid in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard, this compound.
-
Perform liquid-liquid extraction using a mixture of diethyl ether and n-hexane (80:20, v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of methanol, de-ionized water, and formic acid.
-
Flow Rate: 0.5 mL/minute.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clopidogrel carboxylic acid: m/z 308.10 → 113.
-
This compound (IS): m/z 312.10 → 129.
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of clopidogrel carboxylic acid into blank plasma.
-
The calibration curve is typically linear over a range of 25 – 3000 ng/mL.
-
QC samples are typically prepared at low, medium, and high concentrations.
Alternative Methods
While LC-MS/MS is the most common and sensitive method, other techniques have been employed for the quantification of clopidogrel carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method is less sensitive than LC-MS/MS but can be a viable alternative. The limit of quantification is generally higher, in the range of 125-200 ng/mL. Sample preparation often involves liquid-liquid extraction.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers higher resolution and faster analysis times compared to conventional HPLC-MS/MS. It can achieve very low limits of quantification, down to 1 pg/mL.
Signaling Pathway Context
Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to its active thiol metabolite. However, the majority of the administered dose (about 85%) is hydrolyzed by esterases to the inactive clopidogrel carboxylic acid. The quantification of this major metabolite is crucial for pharmacokinetic studies.
Metabolic pathway of clopidogrel.
A Comparative Guide to Bioanalytical Method Validation for Clopidogrel: The d4 Standard versus Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of clopidogrel in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The selection of an appropriate internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of a widely used bioanalytical method for clopidogrel employing a deuterated d4 internal standard against alternative methodologies, supported by experimental data and detailed protocols.
The Gold Standard: Clopidogrel Bioanalysis Using a d4 Internal Standard
The use of a stable isotope-labeled internal standard, such as clopidogrel-d4, is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.
Experimental Protocol for Clopidogrel Analysis with d4-Clopidogrel Internal Standard
This section details a representative LC-MS/MS method for the quantification of clopidogrel in human plasma using clopidogrel-d4 as an internal standard.[1][2]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a polypropylene tube, add 10 µL of a 10 ng/mL working solution of clopidogrel-d4 in 50% DMSO.[1]
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column, such as a Kromasil Eternity-2.5-C18-UHPLC column, is commonly used.[1][3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.4 mL/min and 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
Alternative Bioanalytical Approaches for Clopidogrel
While the d4-standard method is robust, other validated methods exist, often employing different internal standards or analytical techniques. These can be viable alternatives depending on resource availability and specific study requirements.
Alternative 1: Method Using a Non-Deuterated Internal Standard (Ticlopidine)
Ticlopidine, a structural analog of clopidogrel, has been successfully used as an internal standard. While not a stable isotope-labeled analog, its similar chemical properties can provide acceptable results.
Key Differences in Protocol:
-
Internal Standard: Ticlopidine is used instead of clopidogrel-d4.
-
MRM Transition for Internal Standard: The MRM transition for ticlopidine is typically m/z 264.1 → 125.1.[5]
Alternative 2: HPLC with UV Detection
Key Differences in Protocol:
-
Detection: A UV detector is used, typically set at a wavelength of 220 nm or 225 nm.[6][7]
-
Internal Standard: A compound with a suitable UV chromophore, such as ibuprofen, may be used.[7]
-
Sample Preparation: May require more rigorous clean-up steps to minimize interference from endogenous plasma components.
-
Sensitivity: The lower limit of quantification (LLOQ) is generally higher than that of LC-MS/MS methods.
Performance Data Comparison
The following table summarizes the quantitative performance data from various validated bioanalytical methods for clopidogrel, allowing for a direct comparison.
| Parameter | Method with d4-Standard (LC-MS/MS) | Method with Ticlopidine IS (LC-MS/MS) | Method with HPLC-UV |
| Linearity Range | 10 - 10,000 pg/mL[1][8] | 10 - 10,000 pg/mL[5] | 30.76 - 69.23 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[1][8] | > 0.999[5] | 0.9917[6] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[1][3] | 10 pg/mL[5] | 30.76 µg/mL[6] |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 2% |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% | Not explicitly stated, mean recovery 103.60-109.80%[6] |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% | Not explicitly stated, mean recovery 103.60-109.80%[6] |
| Recovery (%) | ~85-100% | ~100.3%[5] | Not explicitly stated |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of clopidogrel.
Caption: Workflow for Clopidogrel Bioanalytical Method Validation.
Conclusion
The choice of a bioanalytical method for clopidogrel quantification should be guided by the specific requirements of the study and the available resources. The use of a d4 deuterated internal standard with LC-MS/MS provides the highest level of accuracy and precision, making it the recommended method for regulatory submissions and clinical trials. However, alternative methods using different internal standards or detection techniques can be suitable for research and preclinical applications, provided they are thoroughly validated to meet the required performance criteria. This guide provides the necessary data and protocols to make an informed decision based on scientific merit and practical considerations.
References
- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphyonline.com [graphyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (Rac)-Clopidogrel Carboxylic Acid-d4 and ¹³C Internal Standards in Bioanalysis
In the quantitative bioanalysis of the major inactive metabolite of Clopidogrel, (Rac)-Clopidogrel carboxylic acid, the choice of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. The two primary options available to researchers are deuterium-labeled ((Rac)-Clopidogrel carboxylic acid-d4) and carbon-13-labeled (¹³C) internal standards. This guide provides a detailed comparison of these two standards, supported by experimental data for the widely used d4-labeled standard and the theoretical advantages of the ¹³C-labeled alternative.
Executive Summary
Data Presentation: Performance Characteristics
The following table summarizes the performance characteristics of bioanalytical methods using this compound as an internal standard, based on published studies. A second table outlines the expected performance of a hypothetical method using a ¹³C-labeled internal standard, based on the known advantages of this labeling approach.
Table 1: Performance Characteristics of Bioanalytical Methods using this compound Internal Standard
| Parameter | Reported Value(s) | Reference(s) |
| Chromatography | ||
| Retention Time | ~1.7 - 1.82 min | [1][2] |
| Mass Spectrometry | ||
| MRM Transition (m/z) | 312.1 → 202.1, 312.10 → 129 | [1][2] |
| Method Validation | ||
| Linearity (r²) | ≥ 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL - 25 ng/mL | [1][2] |
| Intra-day Accuracy | 90% - 98% | [2] |
| Inter-day Accuracy | 92.1% - 96.9% | [2] |
| Intra-day Precision (%RSD) | ≤ 7% | [3] |
| Inter-day Precision (%RSD) | ≤ 11.3% | [3] |
Table 2: Expected Performance Characteristics of a Bioanalytical Method using a ¹³C-Labeled (Rac)-Clopidogrel Carboxylic Acid Internal Standard
| Parameter | Expected Performance | Rationale |
| Chromatography | ||
| Retention Time | Identical to the analyte | ¹³C labeling does not significantly alter the physicochemical properties, leading to co-elution with the unlabeled analyte.[4] |
| Mass Spectrometry | ||
| MRM Transition (m/z) | Dependent on the number and position of ¹³C atoms | The precursor and product ions will have a mass shift corresponding to the number of ¹³C labels. |
| Method Validation | ||
| Linearity (r²) | Expected to be ≥ 0.999 | High linearity is a standard requirement for bioanalytical methods. |
| Lower Limit of Quantification (LLOQ) | Comparable to or better than the d4-IS | Improved signal-to-noise due to lower background interference at the mass of the ¹³C-IS. |
| Accuracy & Precision | Potentially improved over d4-IS | Co-elution minimizes variability arising from matrix effects that can differ across a chromatographic peak.[4] |
| Matrix Effect | Minimized | The identical chromatographic behavior ensures that the analyte and IS experience the same ion suppression or enhancement.[4] |
| Isotopic Stability | High | C-¹³C bonds are highly stable, with no risk of isotopic exchange.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of (Rac)-Clopidogrel carboxylic acid using a d4-labeled internal standard, as derived from published literature.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction with a mixture of diethyl ether and n-hexane (e.g., 80:20, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis for (Rac)-Clopidogrel Carboxylic Acid with d4-Internal Standard
-
Liquid Chromatography:
-
Mass Spectrometry:
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A typical bioanalytical workflow for the quantification of (Rac)-Clopidogrel carboxylic acid.
Caption: Key differences between deuterated and ¹³C-labeled internal standards.
Concluding Remarks
For researchers and drug development professionals engaged in the bioanalysis of (Rac)-Clopidogrel carboxylic acid, the choice of internal standard warrants careful consideration. This compound is a well-established and validated option, with a significant body of literature supporting its use. It offers a reliable and cost-effective solution for many applications.
However, for assays demanding the highest level of accuracy and robustness, particularly in complex matrices or when matrix effects are a significant concern, a ¹³C-labeled internal standard is theoretically superior. The identical chromatographic behavior and isotopic stability of ¹³C-labeled standards are expected to provide more precise and accurate quantification by more effectively compensating for analytical variability. While the initial cost of a ¹³C-labeled standard may be higher, this can be offset by reduced method development time and increased data reliability.
The decision between a d4- and a ¹³C-labeled internal standard will ultimately depend on the specific requirements of the study, including the desired level of analytical rigor, budget constraints, and the availability of the respective standards. It is recommended that for pivotal studies, the potential benefits of a ¹³C-labeled internal standard be carefully weighed against the established track record of the d4-labeled counterpart.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to Analytical Methods for Clopidogrel Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two most common analytical methods for the quantification of clopidogrel: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on a comprehensive review of published analytical method validation studies. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, and application.
Introduction to Clopidogrel Analytical Methods
Clopidogrel is an antiplatelet agent widely used in the prevention of cardiovascular events. Accurate and reliable quantification of clopidogrel in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. A variety of analytical techniques have been employed for this purpose, with HPLC and UV-Vis spectrophotometry being the most prevalent.[1][2] Other methods include High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This guide will focus on the comparative validation of HPLC and UV-Vis spectrophotometric methods.
Methodology Comparison
A critical aspect of analytical method validation is ensuring that the chosen method is fit for its intended purpose. This involves evaluating several performance characteristics as defined by international guidelines such as those from the International Council for Harmonisation (ICH). The following tables summarize the validation parameters for representative HPLC and UV-Vis spectrophotometric methods for clopidogrel analysis.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Clopidogrel Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High, separates clopidogrel from its impurities and degradation products. | Lower, potential for interference from other UV-absorbing compounds. |
| Linearity Range | 1.26 - 7.55 µg/mL[3] | 1.25 - 25 µg/mL[4] |
| Accuracy (% Recovery) | 99.95%[3] | 99.5%[4] |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.29 µg/mL[3] | 0.09 µg/mL (as per one study)[4] |
| Limit of Quantification (LOQ) | 0.96 µg/mL[3] | 0.25 µg/mL (as per one study)[4] |
| Typical Run Time | 5 - 15 minutes | < 5 minutes |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Table 2: Summary of Validation Data from Comparative Studies
| Study Reference | Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| DergiPark[3] | HPLC | 1.26 - 7.55 | 99.95 | 0.40 |
| DergiPark[3] | UV-Vis | 42 - 336 | 98.7 - 99.6 | 0.76 - 1.90 |
| Quest Journals[5] | HPLC | 40 - 200 | Not explicitly stated | Not explicitly stated |
| Quest Journals[5] | UV-Vis | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Index Copernicus | HPLC | Not explicitly stated | More accurate than UV | More precise than UV |
| Index Copernicus | UV-Vis | Not explicitly stated | Less accurate than HPLC | Less precise than HPLC |
| Asian Journal of Pharmaceutical Analysis[6] | HPLC | 50 - 150 | 100.41 | 0.173 |
| Asian Journal of Pharmaceutical Analysis[6] | UV-Vis | 50 - 150 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC and UV-Vis spectrophotometric analysis of clopidogrel.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer), with the pH adjusted as required. For example, a mobile phase of acetonitrile and pH 8 phosphate buffer in a 70:30 v/v ratio can be used.[3]
-
Flow Rate: Typically set at 1.0 mL/min.
-
Detection Wavelength: Clopidogrel is commonly detected at 220 nm or 240 nm.
-
Sample Preparation:
-
Standard Solution: A stock solution of clopidogrel is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create calibration standards within the desired concentration range.
-
Sample Solution (Tablets): A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of clopidogrel is accurately weighed, dissolved in the solvent, sonicated, and filtered to obtain the sample solution.
-
-
Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of clopidogrel in the sample is determined from the calibration curve.
UV-Vis Spectrophotometry Method Protocol
-
Instrumentation: A UV-Vis spectrophotometer with a matched pair of quartz cuvettes.
-
Solvent: A suitable solvent in which clopidogrel is soluble and stable, such as methanol, acetonitrile, or a specific buffer solution. For instance, a 50:50 (v/v) mixture of methanol and acetonitrile has been used.[4]
-
Wavelength of Maximum Absorbance (λmax): The λmax for clopidogrel is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The λmax is typically found to be around 202 nm or 220 nm.[4][5]
-
Sample Preparation:
-
Standard Solution: A stock solution of clopidogrel is prepared in the chosen solvent and serially diluted to prepare calibration standards.
-
Sample Solution (Tablets): Similar to the HPLC method, a portion of the powdered tablets is dissolved in the solvent, sonicated, and filtered.
-
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve is generated by plotting absorbance versus concentration for the standards. The concentration of clopidogrel in the sample is then calculated from its absorbance using the calibration curve.
Visualizing the Workflow and Cross-Validation Concept
Experimental Workflow for Clopidogrel Analysis
The following diagram illustrates the general workflow for the analysis of clopidogrel in pharmaceutical tablets using either HPLC or UV-Vis spectrophotometry.
Caption: Workflow for Clopidogrel Analysis in Tablets.
Conceptual Diagram of Analytical Method Cross-Validation
Cross-validation is a process used to demonstrate that two different analytical methods provide equivalent results. The following diagram illustrates this concept.
Caption: Concept of Analytical Method Cross-Validation.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of clopidogrel in pharmaceutical formulations. The choice between the two depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity and the ability to separate clopidogrel from other compounds are critical. Its higher cost and complexity are justified by its superior performance in these areas. Studies have shown HPLC to be more accurate and precise compared to UV analysis.
-
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative for routine quality control where the sample matrix is well-defined and free from interfering substances. While it may be less specific than HPLC, its performance in terms of accuracy and precision can be acceptable for many applications.[4]
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the validation data and a clear understanding of the analytical problem at hand. For bioanalytical applications in complex matrices like plasma, more sensitive and selective methods such as LC-MS/MS are generally required.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. questjournals.org [questjournals.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation is paramount for regulatory submission and approval. A critical component of this validation is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of internal standard choices, supported by experimental data, and outlines the FDA's expectations for their use in bioanalytical assays.
The foundational guidance from the FDA on this topic is the M10 Bioanalytical Method Validation and Study Sample Analysis , which has been harmonized with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] This guidance, along with a specific Q&A document on internal standard response variability, provides the regulatory framework for the use of internal standards in chromatographic bioanalysis.[3][4]
An internal standard is a compound of known concentration added to all calibration standards, quality control samples (QCs), and study samples before extraction.[5] Its primary purpose is to compensate for variability during sample processing and analysis.[6] The FDA recommends that a suitable internal standard should be used for all chromatographic assays, and its absence must be justified.[2]
Key Performance Characteristics and FDA Expectations
The validation of a bioanalytical method must demonstrate that it is suitable for its intended purpose.[2] When using an internal standard, its performance and potential impact on data accuracy are closely scrutinized. Key considerations include:
-
Selectivity and Specificity : The analytical method must be able to differentiate and quantify the analyte from other components in the sample, including the internal standard and any potential interferences.[7][8] The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[8]
-
Matrix Effects : The FDA requires the evaluation of matrix effects to ensure that the matrix does not interfere with the analyte or internal standard.[2][9] The internal standard should ideally track and compensate for any matrix-induced ion suppression or enhancement in mass spectrometry-based assays.[9]
-
Internal Standard Response Variability : The FDA has issued specific guidance on evaluating IS response variability.[3][4][6] While some variability is expected, significant differences in IS response between calibration standards/QCs and study samples may indicate a problem with the assay and could impact data accuracy.[3] The cause of such variability should be investigated.[9]
-
Stability : The stability of the analyte and the internal standard in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage) must be established.[10]
Comparison of Internal Standard Choices: Stable Isotope-Labeled vs. Analog
The choice of internal standard is a critical decision in method development. The two most common types are stable isotope-labeled (SIL) internal standards and analog internal standards.
-
Stable Isotope-Labeled Internal Standards (SIL-IS) : These are considered the "gold standard" in bioanalysis.[11] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[12] This makes them chemically and physically very similar to the analyte.
-
Analog Internal Standards : These are molecules that are structurally similar to the analyte but are not isotopically labeled.
The following table summarizes a comparison of their performance based on experimental data.
| Performance Characteristic | Stable Isotope-Labeled IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [13] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | [13] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | [13] |
| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 | [13] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | [13] |
| Matrix Effect Compensation | Superior, due to co-elution and similar ionization | Can be less effective if chromatographic or ionization properties differ significantly from the analyte. | [11] |
While both internal standards in the example above provided acceptable performance, the SIL-IS (everolimus-d4) showed a more favorable comparison with an independent method, indicating potentially higher accuracy.[13] The primary advantage of a SIL-IS is its ability to more effectively compensate for matrix effects and variability in extraction recovery due to its near-identical physicochemical properties to the analyte.[11][12]
Experimental Protocols
Methodology for the Comparison of Everolimus Internal Standards [13]
-
Sample Preparation : Whole blood samples were lysed with zinc sulfate, followed by protein precipitation with acetonitrile containing the internal standard (either everolimus-d4 or 32-desmethoxyrapamycin). After centrifugation, the supernatant was injected into the LC-MS/MS system.
-
Chromatography : A suitable reversed-phase HPLC column was used for separation.
-
Mass Spectrometry : A tandem mass spectrometer was used for detection. Two multiple reaction monitoring (MRM) transitions were monitored for everolimus (975.6 → 908.7 as the quantifier and 975.6 → 926.9 as the qualifier).
-
Validation Parameters : The method was validated for lower limit of quantification, accuracy, precision, and was compared with an independent LC-MS/MS method.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and a comparison of the internal standard types.
Caption: Bioanalytical method validation workflow with an internal standard.
Caption: Comparison of Stable Isotope-Labeled vs. Analog Internal Standards.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. tandfonline.com [tandfonline.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. nalam.ca [nalam.ca]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Clopidogrel Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of clopidogrel and its active metabolite. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and throughput. The data presented is a synthesis of published literature on the topic.
Executive Summary
Clopidogrel, a prodrug, is a vital antiplatelet agent. Its therapeutic efficacy is dependent on its conversion to an active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The most common analytical techniques employed for this purpose are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide presents a comparative overview of these methods, summarizing their performance characteristics and providing detailed experimental protocols.
Data Presentation: Comparison of Quantification Methods
The following tables summarize the key performance parameters of various published methods for the quantification of clopidogrel and its active metabolite in human plasma.
Table 1: Comparison of LC-MS/MS Methods for Clopidogrel Quantification
| Method | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%RE) | Sample Preparation | Run Time (min) | Reference |
| UPLC-MS/MS | Clopidogrel Active Metabolite | 0.8 | 1 - 150 | < 17% | 1.7% to 7.5% | Protein Precipitation | 5 | [1] |
| LC-MS/MS | Clopidogrel Active Metabolite | 0.5 | 0.5 - 250 | < 6% | within 12% | Solid-Phase Extraction | Not Specified | [2] |
| uHPLC-MS/MS | Clopidogrel & Active Metabolite | 0.01 (Clopidogrel), 0.1 (Metabolite) | 0.01 - 50 (Clopidogrel), 0.1 - 150 (Metabolite) | < 6% | < 12% | Protein Precipitation | 1.5 | [3][4] |
| LC-MS/MS | Clopidogrel | 0.01 | 0.01 - 12 | Not Specified | Not Specified | Diethyl Ether Extraction | 3 | [5][6] |
| LC-MS/MS | Clopidogrel | 0.0204 | 20.4 - 10772.6 (pg/mL) | Not Specified | Not Specified | Solid-Phase Extraction | Not Specified | [7] |
| LC-MS/MS | Clopidogrel, 2-oxo-clopidogrel, Active Metabolite | 0.05 (Clopidogrel), 0.5 (2-Oxo-CLP), 0.5 (Metabolite) | 0.05-50 (Clopidogrel), 0.5-50 (2-Oxo-CLP), 0.5-100 (Metabolite) | Within acceptance criteria | Within acceptance criteria | Methyl Tert-Butyl Ether Extraction | 4.78 | [8] |
Table 2: Comparison of Other Analytical Methods
| Method | Analyte(s) | LLOQ | Key Findings | Reference |
| HPLC-UV | Clopidogrel & Carboxylic Acid Metabolite | 5 ng/mL (Clopidogrel) | HPLC method produced comparable results to HPCE for the carboxylic acid metabolite. Lower sensitivity for the parent drug. | [5][9] |
| VASP Phosphorylation Assay | Functional effect of Clopidogrel | Not Applicable | Reliable for quantifying clopidogrel's effect on its target, the P2Y12 receptor. Correlates well with platelet aggregation inhibition. | [10][11][12] |
| Light Transmission Aggregometry | Functional effect of Clopidogrel | Not Applicable | Considered a gold standard for assessing platelet function but can have high inter-subject variability. |
Experimental Protocols
This section provides a generalized overview of the methodologies for the most common analytical techniques. For specific details, please refer to the cited literature.
LC-MS/MS Method for Clopidogrel and its Active Metabolite
-
Sample Preparation:
-
Stabilization: Due to the instability of the active thiol metabolite, immediate stabilization in blood samples is critical. This is typically achieved by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the collection tube.[2][3]
-
Extraction:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[1]
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the plasma sample through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are eluted with a suitable solvent.[2][7]
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous plasma into an immiscible organic solvent, such as diethyl ether or methyl tert-butyl ether.[5][8]
-
-
-
Chromatographic Separation:
-
Column: A reverse-phase C8 or C18 column is typically used.[1][2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing formic acid for better ionization) and an organic solvent (like acetonitrile or methanol) is employed to separate the analytes.
-
Flow Rate: Flow rates are optimized for the specific column and separation, typically in the range of 0.4 to 0.9 mL/min.[5][6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[2]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for clopidogrel, its active metabolite, and the internal standard are monitored.
-
VASP Phosphorylation Assay
This is a functional assay that measures the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP) in platelets.
-
Principle: The P2Y12 receptor, when not inhibited by clopidogrel's active metabolite, is activated by ADP. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced phosphorylation of VASP. Clopidogrel's inhibition of the P2Y12 receptor reverses this process, leading to higher levels of phosphorylated VASP (VASP-P).
-
Methodology: Platelet-rich plasma or whole blood is incubated with ADP and prostaglandin E1 (PGE1) to stimulate the VASP phosphorylation pathway. The level of VASP-P is then quantified using methods like flow cytometry or enzyme immunoassay with specific antibodies against phosphorylated VASP.[10][11]
Mandatory Visualization
Clopidogrel Activation and Signaling Pathway
Caption: Clopidogrel's metabolic activation and mechanism of action on the P2Y12 receptor.
Experimental Workflow for LC-MS/MS Quantification
Caption: A typical experimental workflow for the quantification of clopidogrel by LC-MS/MS.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
Linearity Assessment in Clopidogrel Analysis: A Comparative Guide to Methods Using (Rac)-Clopidogrel Carboxylic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of clopidogrel and its primary inactive metabolite, clopidogrel carboxylic acid, utilizing (Rac)-Clopidogrel carboxylic acid-d4 as an internal standard. The focus is on the linearity of these methods, a critical parameter in bioanalytical method validation, supported by experimental data from published studies.
Performance Comparison: Linearity of Analytical Methods
The use of a stable isotope-labeled internal standard like this compound is a well-established strategy to ensure accuracy and precision in bioanalytical assays by correcting for variability during sample preparation and analysis.[1] The linearity of an analytical method is fundamental to demonstrating its ability to produce results that are directly proportional to the concentration of the analyte in the sample.
Below is a summary of linearity data from various studies that have employed this compound or other d4-labeled internal standards for the analysis of clopidogrel and its carboxylic acid metabolite.
| Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r/r²) | LLOQ | Analytical Technique | Reference |
| Clopidogrel Carboxylic Acid | Clopidogrel-d4-carboxylic acid | 25 - 3000 ng/mL | r ≥ 0.999 | 25 ng/mL | LC-MS/MS | [2][3] |
| Clopidogrel | d4-clopidogrel | 1.00 - 500 pg/mL | Not explicitly stated, but linearity confirmed | 1 pg/mL | UHPLC-MS/MS | [1] |
| Clopidogrel Carboxylic Acid | d4-clopidogrel carboxylic acid | 1.00 - 500 pg/mL | Not explicitly stated, but linearity confirmed | 1 pg/mL | UHPLC-MS/MS | [1] |
| Clopidogrel | rac-clopidogrel-d4 | 0.8 - 76.6 ng/mL | r > 0.99 | 0.8 ng/mL | HPLC-MS/MS | [4][5] |
| Clopidogrel Carboxylic Acid | Not explicitly stated for this analyte, but d4-IS used for clopidogrel in the same study | 200 - 10,000 ng/mL | r > 0.99 | 200 ng/mL | HPLC-MS/MS | [4][5] |
| Clopidogrel (SR25990C) | Glimepiride | 0.25 - 25.0 ng/mL | r ≥ 0.9989 | 0.25 ng/mL | LC-ESI-MS-MS | [6][7] |
| Clopidogrel Carboxylic Acid (SR26334) | Glimepiride | 50.0 - 6000.0 ng/mL | r ≥ 0.9984 | 50.0 ng/mL | LC-ESI-MS-MS | [6][7] |
| Clopidogrel Carboxylic Acid | Atorvastatin | 125.0 - 32,000 ng/mL | r > 0.999 | 125.0 ng/mL | HPLC | [8] |
| Clopidogrel Carboxylic Acid | Ticlopidine | 0.2 - 10 µg/mL (200 - 10,000 ng/mL) | r² > 0.999 | 0.2 µg/mL (200 ng/mL) | HPLC | [9] |
Experimental Protocols
The methodologies employed in the cited studies vary, but generally involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection. Below are detailed examples of experimental protocols.
Method 1: LC-MS/MS for Clopidogrel Carboxylic Acid in Human Plasma[2][3]
-
Sample Preparation: Liquid-liquid extraction of 200 μL of plasma using a mixture of diethyl ether and n-hexane (80:20, v/v).
-
Chromatography: Separation was achieved on a C18 column with a mobile phase consisting of Methanol, de-ionized water, and formic acid. The flow rate was 0.5 mL/minute.
-
Mass Spectrometry: Detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transition for Clopidogrel Carboxylic Acid: m/z 308.10 → 113
-
MRM Transition for Clopidogrel-d4-carboxylic acid (Internal Standard): m/z 312.10 → 129
-
Method 2: High-Sensitivity UHPLC-MS/MS for Clopidogrel and its Carboxylic Acid Metabolite[1]
-
Sample Preparation: Solid-phase extraction (SPE) using a microelution plate.
-
Chromatography: UHPLC with a mobile phase gradient.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 100% acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 2.5 minutes, following an initial hold at 10% B for 0.5 minutes.
-
Flow Rate: 0.140 mL/min
-
-
Mass Spectrometry: ESI+ in MRM mode.
-
MRM Transition for Clopidogrel: m/z 322.1 → 212.0
-
MRM Transition for d4-clopidogrel (Internal Standard): m/z 326.1 → 216.1
-
MRM Transition for Clopidogrel Carboxylic Acid: m/z 308.1 → 198.1
-
MRM Transition for d4-clopidogrel carboxylic acid (Internal Standard): m/z 312.1 → 202.1
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of clopidogrel and its carboxylic acid metabolite using a deuterated internal standard.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to (Rac)-Clopidogrel carboxylic acid-d4 for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Clopidogrel, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance characteristics of (Rac)-Clopidogrel carboxylic acid-d4 against other commonly used internal standards, supported by experimental data from published studies.
This compound is a deuterated form of the main, inactive metabolite of Clopidogrel. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of Clopidogrel and its metabolites in biological matrices.[1][2] The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This co-elution and similar ionization behavior are critical for correcting variations during sample preparation and analysis.
Performance Characteristics of this compound
The efficacy of an internal standard is determined by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate quantification. Key performance metrics include linearity of the calibration curve, precision, and accuracy of the measurements.
Quantitative Performance in Bioanalytical Methods
This compound has demonstrated robust performance in various validated bioanalytical methods. The following table summarizes its performance characteristics as reported in scientific literature.
| Parameter | Matrix | Analytical Method | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Human Plasma | LC-MS/MS | 25 - 3000 | Not explicitly stated, but accuracy was 90-98% | 90 - 98 | Not explicitly stated, but accuracy was 92.1 - 96.9% | 92.1 - 96.9 |
| This compound | Feline Plasma | HPLC-MS/MS | 200 - 10,000 | ≤7.0 | ≤17.9 | ≤11.3 | ≤17.9 |
Data compiled from studies by El-Husseiny et al. (2011) and Lee et al. (2017).[1][2]
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are often considered the gold standard, other structural analogs and compounds have also been employed in the bioanalysis of Clopidogrel and its metabolites. This section compares the performance of this compound with these alternatives.
Performance of Alternative Internal Standards
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Atorvastatin | Clopidogrel carboxylic acid | Rat Plasma | HPLC | 125 - 32,000 | 1.30 - 6.06 | 98.9 - 101.5 | 3.47 - 4.30 | 96.2 - 101.1 |
| Ibuprofen | Clopidogrel & Clopidogrel carboxylic acid | Human Plasma | HPLC | 8 - 2000 (Clopidogrel), 10 - 4000 (Metabolite) | Not specified | 96 - 98 (Clopidogrel), 94 - 98 (Metabolite) | Not specified | Not specified |
| Structural Analogue of Clopidogrel carboxylic acid | Clopidogrel carboxylic acid | Human Plasma | GC-MS | 5 - 250 | 3.6 - 15.8 | 92 - 114 | Not specified | Not specified |
| Glimepiride | Clopidogrel & Clopidogrel carboxylic acid | Human Plasma | LC-ESI-MS/MS | 0.25 - 25 (Clopidogrel), 50 - 6000 (Metabolite) | Not specified | Not specified | Not specified | Not specified |
Data compiled from studies by Singh et al. (2005), Novak et al. (2013), Lagorce et al. (1998), and Nirogi et al. (2009).
The data indicates that while alternative internal standards can provide acceptable linearity and precision, deuterated standards like this compound are generally preferred due to their closer structural and behavioral mimicry of the analyte, which is crucial for minimizing variability in complex biological matrices.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are representative protocols for the quantification of Clopidogrel carboxylic acid using this compound as an internal standard.
LC-MS/MS Method for Quantification in Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard, this compound.
-
Perform a liquid-liquid extraction using a mixture of diethyl ether and n-hexane (80:20, v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of methanol, de-ionized water, and formic acid.
-
Flow Rate: 0.5 mL/minute.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clopidogrel carboxylic acid: m/z 308.10 → 113
-
This compound: m/z 312.10 → 129[2]
-
-
HPLC-MS/MS Method for Quantification in Feline Plasma
-
Sample Preparation:
-
To 100 µL of feline plasma, add 300 µL of acetonitrile and 100 µL of the internal standard solution containing this compound.
-
Vortex and centrifuge the mixture.
-
Dilute the supernatant with water containing 0.1% formic acid and 25% acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Clopidogrel carboxylic acid: m/z 308.1 → 198.1
-
This compound: m/z 312.1 → 202.1[1]
-
-
Visualizing the Analytical Workflow
To better illustrate the process, the following diagrams outline the key stages in a typical bioanalytical workflow using an internal standard and the metabolic pathway of Clopidogrel.
References
A Comparative Guide to the Quantitative Analysis of Clopidogrel and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated quantitative methods for the analysis of the antiplatelet agent clopidogrel and its key metabolites: the active thiol metabolite (CAM) and the inactive carboxylic acid metabolite (CLO-CA). The methodologies outlined below are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2]
Metabolic Activation and Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect.[3][4][5] The majority of the orally administered dose (around 85%) is hydrolyzed by carboxylesterases to its inactive carboxylic acid metabolite.[4][6] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP3A4, to an intermediate metabolite, 2-oxo-clopidogrel.[3][5][6] This intermediate is then further metabolized by CYP enzymes to the active thiol metabolite.[3][5][6]
The active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets.[4][5][7] This binding blocks the adenosine diphosphate (ADP)-mediated activation of the glycoprotein IIb/IIIa complex, which is a key step in platelet aggregation.[7] By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombosis.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Clopidogrel Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clopidogrel, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the use of a deuterated internal standard versus other alternatives, supported by experimental data from published literature. We will delve into the rationale, present key performance metrics, and provide detailed experimental protocols to inform your bioanalytical method development.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices, an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency.
The ideal internal standard should mimic the analyte's behavior as closely as possible. For this reason, a stable isotope-labeled (SIL) version of the analyte, such as a deuterated internal standard, is considered the most suitable choice. In the case of clopidogrel analysis, clopidogrel-d4 is a commonly used deuterated internal standard. The alternative is typically a structural analog, a molecule with a similar chemical structure, such as ticlopidine.
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like clopidogrel-d4 lies in its ability to compensate for matrix effects more effectively than a structural analog. Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the quantification. Since a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects and extraction recovery, leading to a more accurate correction.
Quantitative Comparison of Method Performance
The following tables summarize the validation parameters from various studies employing either a deuterated internal standard or a structural analog for the LC-MS/MS analysis of clopidogrel in human plasma.
Table 1: Performance of Clopidogrel Bioanalytical Methods Using a Deuterated Internal Standard (Clopidogrel-d4)
| Parameter | Study 1[1] | Study 2[2] | Study 3 |
| Linearity Range (pg/mL) | 10 - 10,000 | 5 - 12,000 | 10 - 10,000 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 5 | 10 |
| Intra-day Precision (%CV) | < 8.1 | < 5.5 | < 6.1 |
| Inter-day Precision (%CV) | < 4.4 | < 8.1 | < 6.1 |
| Intra-day Accuracy (%) | 98.4 - 103.5 | 101.3 - 108.8 | within ±15% |
| Inter-day Accuracy (%) | 98.4 - 103.5 | 98.4 - 103.5 | within ±15% |
| Extraction Recovery (%) | Not Reported | ~85% | 81 - 84 |
Table 2: Performance of Clopidogrel Bioanalytical Methods Using a Structural Analog Internal Standard (Ticlopidine)
| Parameter | Study 4[3] | Study 5[4] | Study 6[5] |
| Linearity Range (pg/mL) | 10 - 10,000 | 10 - 10,000 | 5.4 - 2,160 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 10 | 5.4 |
| Intra-day Precision (%CV) | 1.9 - 5.5 | < 8.1 | < 12 |
| Inter-day Precision (%CV) | 4.4 - 8.1 | < 8.1 | < 12 |
| Intra-day Accuracy (%) | 101.3 - 108.8 | 98.4 - 103.5 | within ±12% |
| Inter-day Accuracy (%) | 98.4 - 103.5 | 98.4 - 103.5 | within ±12% |
| Extraction Recovery (%) | ~70-80% | Not Reported | 69 - 79 |
While both types of internal standards can yield validated methods, the use of a deuterated internal standard is generally associated with better mitigation of variability, as reflected in the consistency of recovery and improved precision in some cases. The key advantage, however, lies in the theoretical and practical ability to correct for unpredictable matrix effects, which may not be fully apparent during validation but can impact the accuracy of study samples.
Experimental Protocols
Below are detailed methodologies for the analysis of clopidogrel in human plasma using either a deuterated or a structural analog internal standard.
Protocol 1: Clopidogrel Analysis Using Deuterated Internal Standard (Clopidogrel-d4)
This protocol is a composite based on methodologies described in the literature[1][2].
1. Sample Preparation (Online Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of clopidogrel-d4 working solution (e.g., 10 ng/mL in 50% DMSO).
-
Vortex for 30 seconds.
-
Inject the sample into the online SPE-LC-MS/MS system.
2. Liquid Chromatography
-
SPE Column: C18 pre-column
-
Analytical Column: Reversed-phase C18 column (e.g., Kromasil Eternity-2.5-C18-UHPLC)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate clopidogrel from endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clopidogrel: m/z 322.1 → 212.1
-
Clopidogrel-d4: m/z 326.1 → 216.1
-
Protocol 2: Clopidogrel Analysis Using a Structural Analog Internal Standard (Ticlopidine)
This protocol is a composite based on methodologies described in the literature[3][4][5].
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.5 mL of human plasma, add 50 µL of ticlopidine working solution (e.g., 25 ng/mL in methanol).
-
Add 1 mL of acetate buffer (pH 6.8).
-
Vortex for 1 minute.
-
Add 3 mL of diethyl ether, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Liquid Chromatography
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5.0 µm)
-
Mobile Phase: 0.5% Formic acid: Methanol (20:80 v/v)
-
Flow Rate: 0.44 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clopidogrel: m/z 321.9 → 211.9
-
Ticlopidine: m/z 264.0 → 154.2
-
Visualizing the Rationale and Workflow
To further clarify the concepts and processes discussed, the following diagrams are provided.
References
- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurement of active thiol metabolite levels of clopidogrel in human plasma using tris(2-carboxyethyl)phosphine as a reducing agent by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of clopidogrel in human plasma by liquid chromatography/tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of (Rac)-Clopidogrel Carboxylic Acid-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (Rac)-Clopidogrel carboxylic acid-d4, a deuterated metabolite of Clopidogrel. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practice dictates that all chemical waste be handled with a high degree of care.[1]
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to consult the compound's Safety Data Sheet (SDS). For this compound, the primary immediate recommendation is to avoid dust formation during handling.[1] In the event of a spill, the area should be swept or shoveled, and the material placed in a suitable, closed container for disposal.[1]
Personal Protective Equipment (PPE):
To ensure personal safety during the handling and disposal process, the following Personal Protective Equipment (PPE) should be worn:
| PPE Category | Specific Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound, from initial segregation to final removal by a licensed waste management service.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe laboratory waste management. This compound waste should be categorized as non-hazardous chemical waste, in line with its SDS classification.[1] However, it is critical to not mix this waste with other waste streams.
Caption: Waste Segregation Workflow for this compound.
Step 2: Containerization
All waste containing this compound must be collected in a designated, properly sealed container.
-
Primary Container: Use a robust, leak-proof container with a secure lid. This container should be clearly designated for non-hazardous chemical waste. While regulations vary, non-hazardous pharmaceutical waste is often collected in blue or white containers.[2]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential spills.
Step 3: Labeling
Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label on the waste container must include the following information:
| Label Component | Example Information |
| Waste Identification | "Non-Hazardous Chemical Waste" |
| Chemical Name(s) | "this compound" |
| Approximate Quantity | Estimated mass or volume of the waste |
| Date of Accumulation Start | The date the first waste was added to the container |
| Generating Laboratory | Your Lab Name/Room Number |
| Contact Information | Principal Investigator's Name and Phone Number |
Step 4: Storage
Waste containers should be stored in a designated, secure area within the laboratory, away from general circulation and incompatible materials. The storage area should be well-ventilated. Keep the container lid securely fastened at all times, except when adding waste.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound in the regular trash.
The following workflow illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
